Product packaging for (4-Fluoroanilino)urea(Cat. No.:CAS No. 16901-37-4)

(4-Fluoroanilino)urea

Cat. No.: B090897
CAS No.: 16901-37-4
M. Wt: 169.16 g/mol
InChI Key: RICCMRNYTVYJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Fluoroanilino)urea is a specialized urea derivative designed for research and development applications. Urea-based compounds are of significant interest in medicinal chemistry due to their ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for modulating protein-protein interactions and enhancing drug potency and selectivity . This compound serves as a key synthetic intermediate or building block in the exploration of new therapeutic agents. Researchers utilize such urea derivatives in structure-activity relationship (SAR) studies to optimize the properties of lead compounds, particularly in the development of kinase inhibitors and other targeted therapies . The incorporation of a 4-fluoroanilino moiety can influence the compound's electronic properties, lipophilicity, and overall conformation, allowing scientists to fine-tune pharmacokinetic and pharmacodynamic profiles . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FN3O B090897 (4-Fluoroanilino)urea CAS No. 16901-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoroanilino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICCMRNYTVYJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396464
Record name (4-fluoroanilino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16901-37-4
Record name (4-fluoroanilino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Fluoroanilino)urea chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of (4-Fluoroanilino)urea

This technical guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and applications of this compound, also known as 1-(4-fluorophenyl)urea. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, experimental methodologies, and logical workflows to facilitate its use in research and development.

Core Chemical and Physical Properties

This compound is a versatile organofluorine compound widely utilized as a building block in medicinal chemistry and agrochemical development.[1][2] The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, stability, and biological activity, making it a valuable intermediate in the synthesis of bioactive molecules.[1][2][3]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 659-30-3[1]
Molecular Formula C₇H₇FN₂O[1]
Molecular Weight 154.14 g/mol [1]
IUPAC Name (4-fluorophenyl)urea[4]
Appearance White to almost white powder or crystal[1][5]
Melting Point 178 - 182 °C[1]
Solubility Slightly soluble in water. Soluble in organic solvents like DMSO, methanol, and ethanol.[5][6]
pKa 13.98 ± 0.70 (Predicted)[5]
PubChem CID 12612[1]
SMILES NC(=O)NC1=CC=C(F)C=C1[4]

Experimental Protocols

The synthesis of urea derivatives is a cornerstone of medicinal chemistry. Below is a detailed methodology for the synthesis of unsymmetrical ureas, a class of compounds to which this compound derivatives belong, utilizing a modern, metal-free approach.

Synthesis of Unsymmetrical Ureas via Hypervalent Iodine Mediation

This protocol describes a novel approach for synthesizing unsymmetrical ureas by coupling amides and amines using a hypervalent iodine reagent, PhI(OAc)₂, as a mediator. This method avoids the need for metal catalysts and high temperatures.[7]

Materials:

  • Starting Amide (e.g., a primary amide)

  • Amine (e.g., 4-fluoroaniline, to create a derivative)

  • Phenyliodine Diacetate (PhI(OAc)₂)

  • Potassium Phosphate (K₃PO₄)

  • 1,2-Dichloroethane (1,2-DCE)

  • Petroleum Ether

  • Acetone

  • Standard laboratory glassware and magnetic stirrer

  • Column chromatography setup (Silica gel)

Procedure:

  • To a reaction vial, add the starting amide (1.0 equivalent), the desired amine (2.0 equivalents), PhI(OAc)₂ (2.0 equivalents), and K₃PO₄ (2.0 equivalents).[7]

  • Add 1,2-DCE as the solvent (e.g., 2 mL for a ~0.37 mmol scale reaction).[7]

  • Seal the vial and place it in a preheated oil bath at 80 °C.[7]

  • Stir the reaction mixture for 18 hours.[7]

  • After cooling to room temperature, concentrate the reaction mixture to remove the solvent.

  • Purify the crude product using column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and acetone (e.g., 85/15 v/v).[7]

  • Collect the fractions containing the desired unsymmetrical urea product and concentrate them to yield the final compound.

This method offers a practical route for creating a diverse library of urea derivatives for screening and development.[7]

Visualizations: Workflows and Logical Pathways

The following diagrams, created using Graphviz, illustrate key processes related to the synthesis and application of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Purification Amide Starting Amide (1 eq.) Stir Stir at 80°C for 18h Amide->Stir Amine Amine (2 eq.) Amine->Stir Reagent PhI(OAc)₂ (2 eq.) Reagent->Stir Base K₃PO₄ (2 eq.) Base->Stir Solvent 1,2-DCE Solvent->Stir Concentrate Concentrate Stir->Concentrate Cool Purify Column Chromatography Concentrate->Purify Product Final Urea Product Purify->Product

Caption: Experimental workflow for the synthesis of unsymmetrical ureas.

G cluster_scaffold Core Structure cluster_dev Drug Development cluster_target Biological Action Scaffold This compound Scaffold Library Synthesize Derivative Library Scaffold->Library Chemical Modification Screening High-Throughput Screening Library->Screening Lead Lead Compound Identified Screening->Lead Inhibition Target Inhibition Lead->Inhibition Target Protein Target (e.g., Enzyme) Target->Inhibition Effect Therapeutic Effect (e.g., Anti-Cancer) Inhibition->Effect Modulates Pathway

Caption: Logical pathway for this compound in drug discovery.

Applications in Research and Development

The unique chemical properties imparted by the fluorine atom make this compound and its derivatives valuable in several fields.

  • Pharmaceutical Development: This compound is a key intermediate in synthesizing pharmaceuticals, especially anti-cancer and anti-inflammatory agents.[1][2] The urea moiety is crucial for forming stable hydrogen bonds with protein targets, which is essential for biological activity and selectivity.[8] Derivatives have shown promise in inhibiting enzymes and modulating biological pathways.[1][9]

  • Agrochemical Chemistry: It is used in formulating herbicides and pesticides. The fluorine atom enhances the stability and efficacy of these agrochemicals, providing effective weed control.[1][2]

  • Material Science: this compound is incorporated into polymers and resins to improve thermal stability and mechanical strength in composite materials.[1]

  • Biochemical Research: Researchers use this compound in studies involving enzyme inhibition and receptor binding to better understand various biological processes and disease mechanisms.[1]

References

An In-depth Technical Guide on (4-Fluoroanilino)urea and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The user's request for "(4-Fluoroanilino)urea" does not correspond to a standard chemical nomenclature. This guide focuses on the most plausible interpretation, 1-(4-fluorophenyl)urea , a key chemical intermediate in the development of various therapeutic agents.

Chemical Identifier:

  • CAS Number: 659-30-3

  • Molecular Formula: C₇H₇FN₂O

  • Synonyms: (4-Fluorophenyl)urea, N-(4-fluorophenyl)urea

Structure:

F
|
/ \
|   |
// \
C---C
/     \
C       C
\   //
C---C
\ /
NH
|
C=O
/ \
NH₂

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(4-fluorophenyl)urea.

PropertyValueReference
Molecular Weight 154.14 g/mol [1]
Appearance White to almost white crystalline powder[1]
Melting Point 178 - 182 °C[1]
Purity ≥ 97% (HPLC)[1]

Synthesis and Experimental Protocols

1-(4-fluorophenyl)urea is a crucial building block in the synthesis of more complex, biologically active molecules.[1] A general and widely applicable method for the synthesis of aryl ureas involves the reaction of an amine with an isocyanate.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)urea

This protocol is a generalized procedure based on common methods for synthesizing aryl ureas.

Materials:

  • 4-fluoroaniline

  • Potassium cyanate (KOCN) or Sodium cyanate (NaOCN)

  • Hydrochloric acid (HCl) or Acetic acid

  • Water

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • Dissolve 4-fluoroaniline in a suitable solvent mixture, such as aqueous ethanol.

  • Add a solution of potassium cyanate or sodium cyanate in water to the 4-fluoroaniline solution.

  • Acidify the reaction mixture with an acid like hydrochloric acid or acetic acid. This will generate isocyanic acid (HNCO) in situ, which then reacts with the 4-fluoroaniline.

  • Stir the reaction mixture at room temperature for several hours or heat gently to drive the reaction to completion.

  • The product, 1-(4-fluorophenyl)urea, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(4-fluorophenyl)urea.

  • Dry the purified product under vacuum.

Characterization: The final product can be characterized using standard analytical techniques such as:

  • ¹H NMR Spectroscopy: To confirm the presence and arrangement of protons in the molecule.

  • ¹³C NMR Spectroscopy: To identify the carbon skeleton.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Applications

1-(4-fluorophenyl)urea serves as a versatile scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities.[1]

3.1. Anticancer Activity

Derivatives of 1-(4-fluorophenyl)urea have shown significant potential as anticancer agents, particularly in the context of breast cancer.[2] These compounds have been found to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.[2]

Quantitative Data on Anticancer Activity of a 1-(4-fluorophenyl)urea Derivative

The following data is for a derivative of 1-(4-fluorophenyl)urea and is presented as an example of the potential of this chemical class.

Cell LineCompoundIC₅₀ (µM)Reference
MCF-7 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative7.61 ± 0.99[2]
MDA-MB-231 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative3.61 ± 0.97[2]
PC-3 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative10.99 ± 0.98[2]

3.2. Anti-inflammatory Activity

The urea scaffold is also explored for its anti-inflammatory properties. While specific data for 1-(4-fluorophenyl)urea is limited, related urea compounds have been investigated for their ability to modulate inflammatory pathways. For instance, 1,3-bis(p-hydroxyphenyl)urea has been shown to suppress inflammation in animal models.[3]

Signaling Pathways and Mechanisms of Action

4.1. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][5] Its aberrant activation is a hallmark of many cancers.[4] Derivatives of 1-(4-fluorophenyl)urea have been identified as inhibitors of this pathway.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor 1-(4-fluorophenyl)urea Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway and inhibition by urea derivatives.

4.2. Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[6][7] Its inappropriate activation in adults is linked to the development and progression of several cancers.[7] Urea-based compounds have been designed to inhibit this pathway.[2]

Hedgehog_Pathway Hh Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Proteins (Transcription Factors) SMO->GLI Activates TargetGenes Target Gene Expression GLI->TargetGenes Regulates Tumorigenesis Tumorigenesis TargetGenes->Tumorigenesis Drives Inhibitor 1-(4-fluorophenyl)urea Derivative Inhibitor->SMO Inhibits

Caption: Hedgehog signaling pathway and its inhibition.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening compounds like 1-(4-fluorophenyl)urea derivatives for their anticancer activity.

Anticancer_Screening_Workflow Start Compound Synthesis & Purification CellCulture Cancer Cell Line Culture (e.g., MCF-7) Start->CellCulture Treatment Treat Cells with Compound Dilutions CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT, XTT) Treatment->ViabilityAssay DataAnalysis IC50 Determination ViabilityAssay->DataAnalysis MechanismStudy Mechanism of Action Studies (e.g., Western Blot for Pathway Proteins) DataAnalysis->MechanismStudy End Lead Compound Identification DataAnalysis->End MechanismStudy->End

Caption: Workflow for in vitro anticancer drug screening.

References

Spectroscopic Profile of N-(4-fluorophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-(4-fluorophenyl)urea, a compound of interest in pharmaceutical and chemical research. This document presents key analytical data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow, serving as a vital resource for researchers in the field.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for N-(4-fluorophenyl)urea, providing a quantitative basis for its identification and characterization.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3434N-H Stretch
3224N-H Stretch
1652C=O Stretch (Amide I)
1599N-H Bend (Amide II) / C=C Aromatic Stretch
1557N-H Bend (Amide II) / C=C Aromatic Stretch
1511C=C Aromatic Stretch
1411C-N Stretch
1215C-F Stretch
828C-H Aromatic Bend (out-of-plane)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.61Singlet1HAr-NH-
7.41Triplet2HAr-H (ortho to F)
7.10Triplet2HAr-H (meta to F)
6.01Singlet2H-NH₂

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-d₆)

Chemical Shift (ppm)Assignment
158.0 (d, J = 238.5 Hz)C-F
155.4C=O
136.5Ar-C (para to F)
120.0 (d, J = 7.5 Hz)Ar-CH (meta to F)
115.1 (d, J = 22.5 Hz)Ar-CH (ortho to F)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
154100[M]⁺ (Molecular Ion)
13510[M-NH₃]⁺
11125[FC₆H₄N]⁺
9555[FC₆H₄]⁺
7520[C₆H₅]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of solid N-(4-fluorophenyl)urea is placed directly onto the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Parameters: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in Solution

  • Sample Preparation: Approximately 5-10 mg of N-(4-fluorophenyl)urea is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Method: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: The solid N-(4-fluorophenyl)urea sample is introduced into the ion source via a direct insertion probe. The probe is heated to volatilize the sample.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound such as N-(4-fluorophenyl)urea.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Solid N-(4-fluorophenyl)urea IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (Connectivity & Structure) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Structure Structure Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow for N-(4-fluorophenyl)urea.

(4-Fluoroanilino)urea: A Technical Guide on Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific mechanism of action for (4-Fluoroanilino)urea is not extensively documented in publicly available scientific literature. This guide, therefore, explores the potential mechanisms of action based on the established biological activities of structurally related N-aryl urea compounds. These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations into the pharmacological profile of this compound.

Potential Anticancer Mechanisms of Action

N-aryl urea scaffolds are prominent in a number of approved and experimental anticancer agents.[1] The primary proposed mechanism for their antitumor activity is the inhibition of protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition

Many N,N'-diarylureas function as potent inhibitors of various protein kinases, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Raf kinases.[2][3][4] The urea moiety is crucial for this activity, as it can form key hydrogen bonds with amino acid residues in the ATP-binding pocket of the kinase domain, thereby blocking the downstream signaling pathways that promote tumor growth and angiogenesis.[1][3] For instance, the widely used anticancer drug Sorafenib, a diarylurea, targets the RAF/MEK/ERK pathway.[2]

Given its structure, this compound could potentially act as a kinase inhibitor. The fluorine atom, being highly electronegative, may enhance the binding affinity to the target kinase.

Signaling Pathway: Kinase Inhibition by an N-Aryl Urea Compound

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Activates Urea This compound Urea->RAF Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Potential inhibition of the RAF/MEK/ERK signaling pathway by this compound.

Induction of Apoptosis

Some bis-aryl urea compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms other than kinase inhibition. For example, the compound N69B, a bis-aryl urea, was found to increase the levels of cathepsin D, a lysosomal protease, which in turn triggers the apoptotic cascade.[1][2] This suggests that this compound could potentially induce apoptosis through similar or alternative pathways.

Quantitative Data for N-Aryl Urea Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several N-aryl urea derivatives against various cancer cell lines, demonstrating their antiproliferative activity.

CompoundCell LineIC50 (µM)Reference
1-(4-chlorophenyl)-3-{4-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u)A5492.39 ± 0.10[5]
1-(4-chlorophenyl)-3-{4-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u)HCT-1163.90 ± 0.33[5]
(E)-styryl p-bromophenyl urea (23)HT-290.4 ± 0.1[6]
(E)-styryl p-bromophenyl urea (23)MCF-70.5 ± 0.1[6]
Pyridine-urea derivative 8eMCF-70.22[7]
16-([3-chloro-5-(trifluoromethyl)-phenyl]carbamoylamino)hexadecanoic acid analogue (7c)MDA-MB-2314.8 ± 0.8[8]
Proflavine urea derivative 11cHCT-1160.23[9]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[7]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Potential Antimicrobial Mechanisms of Action

Several studies have reported the antimicrobial activity of urea derivatives against a range of bacterial and fungal pathogens.[10]

Proposed Antimicrobial Mechanisms

The exact antimicrobial mechanism of action for most urea derivatives is not fully elucidated. However, some proposed mechanisms include:

  • Membrane Disruption: Aryl urea compounds may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[11]

  • Enzyme Inhibition: These compounds could inhibit essential bacterial enzymes, such as DNA gyrase, which is a target for some pyridine-3-carboxamide-6-yl ureas.[12]

The presence of a 4-fluorophenyl group in this compound may contribute to its potential antimicrobial properties, as halogenated compounds often exhibit enhanced biological activity.

Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate Wells with Bacteria and Compound prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data for Antimicrobial Activity of Urea Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for some urea derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Aryl urea derivative 25S. epidermidis (MIC90)3.125[11]
Phenyl-substituted urea derivative 7bK. pneumoniae 1632
Phenyl-substituted urea derivative 11bK. pneumoniae 1664
Urea-containing peptide DY-01P. aeruginosa2.5 (µM)[13]
Urea-containing peptide DY-01S. aureus (MRSA)2.5 (µM)[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential as a Urease Inhibitor

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[16] Inhibition of urease is a therapeutic target for diseases caused by urease-producing bacteria, such as Helicobacter pylori, and is also important in agriculture to prevent the loss of urea-based fertilizers.[16][17] Urea derivatives are a well-known class of urease inhibitors.[17][18]

Mechanism of Urease Inhibition

Urease contains a bi-nickel center in its active site, which is essential for its catalytic activity. Urea derivatives can inhibit urease through several mechanisms:

  • Competitive Inhibition: The inhibitor competes with the substrate (urea) for binding to the active site.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, causing a conformational change that inactivates the enzyme.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[18]

Many urea-based inhibitors are thought to interact with the nickel ions in the active site, disrupting the catalytic mechanism.[19]

Mechanism: Urease Inhibition by a Urea Derivative

urease_inhibition Ni1 Ni2+ Ni2 Ni2+ Products Ammonia + CO2 Ni2->Products Catalysis No_Reaction No Reaction Ni2->No_Reaction Urea_substrate Urea (Substrate) Urea_substrate->Ni1 Binds Urea_substrate->Ni2 Inhibitor This compound (Inhibitor) Inhibitor->Ni1 Binds & Blocks Inhibitor->Ni2

Caption: Competitive inhibition of urease by a urea derivative.

Quantitative Data for Urease Inhibition by Urea Derivatives

The following table shows the IC50 values for several urea and thiourea derivatives as urease inhibitors.

CompoundUrease SourceIC50 (µM)Reference
Thiourea (standard)Jack bean21.86[20]
Barbiturate derivative 3aJack bean0.69[20]
N,N'-disubstituted thiourea 1Jack bean8.4 - 20.3[21]
1,3,4-oxadiazole-2-thione derivative 21Jack bean26.6[22]
Quinazolinone derivative 3aJack bean1.86 (µg/mL)[22]
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

This protocol is used to determine the activity of urease by measuring the amount of ammonia produced.[23][24]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.0), a known concentration of urease enzyme, and varying concentrations of this compound.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add a solution of urea to each well to start the reaction.

  • Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.

  • Ammonia Detection (Berthelot Reagent): Stop the reaction and measure the ammonia produced by adding phenol-hypochlorite reagent (Berthelot's reagent). This will produce a colored indophenol complex.

  • Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 625-670 nm.

  • Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Conclusion

While the precise molecular targets and mechanisms of action of this compound remain to be elucidated, the extensive research on related N-aryl urea compounds provides a strong foundation for postulating its potential biological activities. The available evidence suggests that this compound is a promising candidate for investigation as an anticancer agent, potentially acting as a kinase inhibitor; as an antimicrobial agent; and as a urease inhibitor. The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation of its pharmacological profile. Further in-depth studies are essential to validate these potential mechanisms and to determine the specific molecular interactions of this compound, which will be crucial for any future therapeutic development.oroanilino)urea, which will be crucial for any future therapeutic development.

References

The Cornerstone of Modern Chemistry: A Technical History of Substituted Ureas in Agrochemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

From Friedrich Wöhler's historic 1828 synthesis that shattered the theory of vitalism, urea and its derivatives have become foundational scaffolds in organic chemistry. This technical guide traces the discovery and evolution of substituted ureas, charting their parallel development into two major classes of bioactive compounds: phenylurea herbicides and biaryl urea kinase inhibitors. We delve into the key scientific milestones, from the post-war agricultural boom that saw the rise of potent photosystem II inhibitors like Diuron, to the modern era of targeted cancer therapy exemplified by multikinase inhibitors such as Sorafenib. This document provides detailed experimental protocols for the synthesis of seminal compounds, presents quantitative structure-activity relationship (SAR) data in comparative tables, and visualizes the complex biological pathways and experimental workflows central to the field, offering a comprehensive resource for professionals in chemical research and drug development.

The Genesis of a Scaffold: Wöhler's Synthesis and the Dawn of Organic Chemistry

The history of substituted ureas begins with the synthesis of urea itself. In 1828, German chemist Friedrich Wöhler, in an attempt to prepare ammonium cyanate, unintentionally synthesized urea by heating silver cyanate with ammonium chloride. This landmark experiment was the first time an organic compound was created from inorganic starting materials, fundamentally disproving the long-held theory of vitalism, which posited that organic compounds could only be produced by living organisms. Wöhler's discovery laid the groundwork for the field of organic chemistry and opened the door to the limitless possibilities of synthetic molecules, including the vast family of substituted ureas.

A Parallel Trajectory: Development in Agriculture and Medicine

Following Wöhler's discovery, the urea scaffold was explored in various contexts. It wasn't until the mid-20th century that its derivatives began to show profound and commercially significant biological activity, branching into two major, parallel development paths: agriculture and medicine.

Substituted Ureas as Herbicides: Revolutionizing Weed Control

The era of substituted urea herbicides began shortly after World War II, a period of rapid innovation in agricultural chemistry. Researchers discovered that N-phenyl substituted ureas exhibited potent herbicidal properties.

Discovery and Key Compounds: The herbicidal activity of 3-(p-chlorophenyl)-1,1-dimethylurea (Monuron, CMU) was first reported in 1951 by Bucha and Todd. This discovery spurred extensive research, primarily by chemists at E. I. du Pont de Nemours and Company, leading to the commercialization of a range of highly effective phenylurea herbicides. These compounds, including Diuron , Linuron , and Fenuron , transformed agricultural practices by providing selective control of broadleaf and grassy weeds in major crops.

Mechanism of Action: Phenylurea herbicides act by inhibiting photosynthesis. They specifically target the D1 quinone-binding protein in the Photosystem II (PSII) complex within the chloroplasts of plant cells. By binding to this protein, they block the electron transport chain, halting the production of ATP and NADPH, the energy carriers essential for carbon fixation. This disruption of energy production leads to rapid chlorosis (yellowing) and eventual plant death.

G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ transfer QA QA (Plastoquinone) Pheo->QA e⁻ transfer QB QB Site (D1 Protein) QA->QB e⁻ transfer ETC Electron Transport Chain (to Cytochrome b6f) QB->ETC e⁻ transfer Light Light Energy (Photons) Light->P680 Excites H2O 2H₂O H2O->P680 Donates e⁻ O2 O₂ + 4H⁺ H2O->O2 Diuron Diuron (Substituted Urea Herbicide) Diuron->QB Binds & Blocks Electron Flow

Substituted Ureas as Pharmaceuticals: From Tropical Diseases to Oncology

The medicinal applications of substituted ureas emerged earlier but saw a dramatic expansion in the late 20th and early 21st centuries with the advent of targeted therapies.

Early Discoveries: Suramin One of the first significant medicinal urea derivatives was Suramin . Developed at Bayer by Oskar Dressel, Richard Kothe, and Bernhard Heymann in 1916, Suramin was a colorless derivative of trypan dyes.[1] It proved to be a breakthrough treatment for African sleeping sickness (trypanosomiasis).[1] The complex, symmetrical structure of Suramin, featuring a central urea core linking large polysulfonated naphthyl groups, was kept a trade secret by Bayer until it was elucidated by Ernest Fourneau at the Pasteur Institute in 1924.[2]

The Modern Era: Kinase Inhibitors The most significant modern application of substituted ureas in medicine is in the field of oncology, specifically as protein kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways that control growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

The discovery of Sorafenib (Nexavar) by Bayer and Onyx Pharmaceuticals in the 1990s marked a milestone.[3] Sorafenib is an oral multi-kinase inhibitor featuring a biaryl urea structure. It was found to inhibit several key kinases involved in tumor progression, including Raf family kinases (C-Raf, B-Raf) and vascular endothelial growth factor receptors (VEGFRs).[4] The approval of Sorafenib in 2005 for advanced renal cell carcinoma ushered in a new class of targeted cancer therapies.[4] Its success led to the development of structurally similar compounds, such as Regorafenib (Stivarga) , which differs from Sorafenib only by a single fluorine atom and has a distinct kinase inhibition profile.[5]

Quantitative Bioactivity Data

The development of both herbicides and pharmaceuticals relies on the quantitative assessment of a compound's activity. The tables below summarize inhibitory concentrations for representative series of substituted ureas against their respective targets.

Herbicidal Activity of Phenylurea Derivatives

The following table presents the half-maximal inhibition concentration (IC₅₀) values for various phenylurea herbicides, demonstrating their potency in immunoassays, which correlates with their herbicidal action.

CompoundChemical NameIC₅₀ (µg/L)
Monuron3-(4-chlorophenyl)-1,1-dimethylurea12.3
Diuron3-(3,4-dichlorophenyl)-1,1-dimethylurea25.1
Linuron3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea17.5
Metoxuron3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea8.8
Chlortoluron3-(3-chloro-4-methylphenyl)-1,1-dimethylurea16.2
Isoproturon3-(4-isopropylphenyl)-1,1-dimethylurea40.5
Fenuron1,1-dimethyl-3-phenylurea920.7
Metobromuron3-(4-bromophenyl)-1-methoxy-1-methylurea9.4
Monolinuron3-(4-chlorophenyl)-1-methoxy-1-methylurea7.9
Buturon3-(4-chlorophenyl)-1-methyl-1-(1-methylprop-2-ynyl)urea1.7
Neburon1-butyl-3-(3,4-dichlorophenyl)-1-methylurea21.6
Siduron1-(2-methylcyclohexyl)-3-phenylurea235.5
Data sourced from an indirect competitive enzyme-linked immunosorbent assay (icELISA) study.[6]
Kinase Inhibitory Activity of Substituted Urea Derivatives

The tables below show the IC₅₀ values for various substituted urea derivatives against key oncological kinase targets, VEGFR-2 and Raf-1.

Table 2: VEGFR-2 Kinase Inhibition

Compound IDStructure (R-group modification)VEGFR-2 IC₅₀ (nM)
Sorafenib (Reference) 90
Cabozantinib(Complex quinoline ether)0.035
Pazopanib(Indazolyl pyrimidine)30
Fruquintinib(Substituted quinoline)35
KRN 633(Substituted quinazoline)160
21b Thieno[2,3-d]pyrimidine core33.4
21c Thieno[2,3-d]pyrimidine core47.0
21e Thieno[2,3-d]pyrimidine core21
Data compiled from multiple sources for comparison.[1][7]

Table 3: Raf-1 Kinase Inhibition

Compound IDStructure (Modification from Sorafenib)Raf-1 IC₅₀ (nM)
Sorafenib (Reference) 6
11c Trifluoromethyl imidazolyl group3.2
11d Trifluoromethyl imidazolyl group4.5
11p Trifluoromethyl imidazolyl group5.1
Data sourced from a study on novel bis-aryl ureas.[8][9]

Key Experimental Protocols

The synthesis of substituted ureas typically involves the reaction of an isocyanate with an amine. Below are representative protocols for the preparation of key historical and modern compounds.

Synthesis of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron)

This two-step protocol involves the initial formation of an isocyanate from an aniline, followed by reaction with an amine.

Step 1: Preparation of 3,4-dichlorophenyl isocyanate

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and constant pressure funnel, add triphosgene and a solvent such as toluene.

  • Prepare a separate solution of 3,4-dichloroaniline and a non-nucleophilic base (e.g., triethylamine) in toluene.

  • Cool the triphosgene solution to 0-5 °C using an ice-water bath.

  • Slowly add the 3,4-dichloroaniline solution to the cooled triphosgene solution over 30-35 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to reflux for 3-6 hours.

  • Filter the reaction mixture to remove any solids.

  • Purify the filtrate via vacuum distillation to yield 3,4-dichlorophenyl isocyanate.

Step 2: Synthesis of Diuron

  • Dissolve the prepared 3,4-dichlorophenyl isocyanate in a suitable solvent like toluene.

  • Warm the solution to 45-70 °C.

  • Bubble dry dimethylamine gas through the solution until the pH of the system reaches 8-9.

  • Maintain the reaction at 65 °C with stirring for 2 hours.

  • Cool the mixture and collect the resulting precipitate by suction filtration.

  • Dry the solid product to obtain Diuron.

Synthesis of Sorafenib

The synthesis of Sorafenib is a multi-step process. The final key step involves the formation of the urea linkage.

Final Step: Urea Formation to Yield Sorafenib

  • Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a suitable solvent such as dichloromethane to create "Solution 1".

  • In a separate vessel, dissolve the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, in dichloromethane to create "Solution 2".

  • Cool "Solution 1" to approximately 0 °C.

  • Add "Solution 2" dropwise to "Solution 1" while maintaining the temperature at around 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 70 hours.

  • Collect the precipitated product by suction filtration.

  • Wash the filter cake with dichloromethane and dry under reduced pressure to yield Sorafenib free base.

Note: For pharmaceutical use, the free base is often converted to a salt, such as Sorafenib Tosylate, by reacting it with p-toluenesulfonic acid in a suitable solvent system.[2]

Visualization of Pathways and Workflows

Understanding the mechanism of action and the process of discovery requires visualizing complex systems. The following diagrams, rendered using the DOT language, illustrate a key signaling pathway targeted by urea-based drugs and a general workflow for their synthesis and evaluation.

Signaling Pathways Targeted by Sorafenib

Sorafenib exerts its anticancer effects by inhibiting multiple protein kinases, primarily targeting the Raf/MEK/ERK pathway involved in cell proliferation and the VEGFR pathway involved in angiogenesis (the formation of new blood vessels that supply tumors).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras VEGFR VEGF Receptor (VEGFR-2) PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Raf Raf (B-Raf, C-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Angiogenesis Gene Transcription (Angiogenesis, Permeability) Akt->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->Raf Inhibits GF Growth Factors GF->RTK VEGF VEGF VEGF->VEGFR

General Experimental Workflow for Substituted Urea Discovery

The process of developing novel substituted ureas, whether for agricultural or medicinal use, follows a structured workflow from initial design to final product evaluation.

G A Step 1: Design & Synthesis - Select target (e.g., kinase, PSII) - Design analogs based on SAR - Synthesize Amine & Isocyanate precursors B Step 2: Urea Formation - React Amine with Isocyanate - Optimize reaction conditions (Solvent, Temp, Catalyst) A->B Precursors C Step 3: Purification & Characterization - Column Chromatography / Recrystallization - Confirm structure (NMR, MS, EA) B->C Crude Product D Step 4: In Vitro Biological Assay - Kinase inhibition assay (IC₅₀) - Herbicidal activity screen (GR₅₀) - Cell proliferation assay C->D Pure Compound E Step 5: Lead Optimization - Analyze Structure-Activity Relationship (SAR) data D->E Bioactivity Data E->A Iterative Redesign F Step 6: In Vivo Testing - Test lead compounds in animal or plant models E->F Select Leads

Conclusion and Future Outlook

From a laboratory curiosity that redefined chemistry to indispensable tools in global food production and the fight against cancer, substituted ureas have demonstrated remarkable versatility and impact. Their history is a testament to the power of scaffold-based discovery and iterative optimization. The journey from Monuron to Sorafenib highlights a clear progression in scientific sophistication: from broad-spectrum biological activity to highly specific, mechanism-based molecular targeting.

Future research in this area will likely focus on several key fronts. In agrochemicals, the challenge lies in developing next-generation herbicides with novel modes of action to combat resistance, alongside improved environmental profiles. In pharmaceuticals, the urea scaffold will continue to be a mainstay in kinase inhibitor design, with efforts geared towards achieving greater selectivity, overcoming drug resistance, and exploring its potential in modulating other target classes. The principles of rational design, guided by quantitative data and a deep understanding of biological pathways, will ensure that the legacy of Wöhler's "curious crystallized material" continues to drive innovation for decades to come.

References

Theoretical Insights into Fluoro-Substituted Ureas: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the conformational landscapes, electronic properties, and biological interactions of fluoro-substituted ureas through the lens of computational chemistry.

Introduction

Fluoro-substituted ureas represent a privileged scaffold in modern drug discovery, exhibiting a wide spectrum of biological activities, including potent kinase inhibition relevant to oncology and inflammatory diseases. The introduction of fluorine atoms can profoundly influence the physicochemical properties of these molecules, modulating their conformation, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the structure-property relationships of fluoro-substituted ureas, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging computational chemistry, we can gain a deeper understanding of the subtle interplay of forces that govern the behavior of these fascinating molecules, thereby accelerating the design of next-generation therapeutics.

Theoretical and Computational Methodologies

The theoretical investigation of fluoro-substituted ureas predominantly employs quantum mechanical methods, with Density Functional Theory (DFT) being the most widely used approach. DFT offers a favorable balance between computational cost and accuracy for studying the electronic structure and properties of molecules of this size.

Key Experimental Protocols Cited

Detailed methodologies for the key theoretical experiments cited in this guide are outlined below, providing a reproducible framework for further investigation.

1. Geometry Optimization and Conformational Analysis:

  • Objective: To determine the stable three-dimensional structures and relative energies of different conformers.

  • Protocol:

    • Initial molecular structures of the fluoro-substituted ureas are constructed using a molecular modeling program.

    • Geometry optimization is performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X.

    • A variety of basis sets are employed to describe the atomic orbitals, with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) being common for initial optimizations. For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ, are utilized.

    • To explore the potential energy surface and identify all stable conformers, a conformational search is often performed. This can involve systematic rotation around flexible bonds or using molecular dynamics simulations.

    • The energies of the optimized conformers are calculated to determine their relative stabilities.

2. Vibrational Frequency Analysis:

  • Objective: To calculate the vibrational frequencies and modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectra.

  • Protocol:

    • Following geometry optimization, a frequency calculation is performed at the same level of theory.

    • The calculation yields the harmonic vibrational frequencies. These are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental anharmonic frequencies.

    • The calculated vibrational modes are analyzed to assign specific atomic motions to each frequency.

3. Calculation of Physicochemical Properties:

  • Objective: To compute various electronic and physicochemical properties that are relevant to drug action.

  • Protocol:

    • Properties such as dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbital energies (HOMO and LUMO) are calculated from the optimized geometry.

    • The HOMO-LUMO energy gap is used as an indicator of chemical reactivity and stability.

    • The MEP is visualized to identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

    • Rotational barriers around key chemical bonds are calculated by performing a series of constrained geometry optimizations at different dihedral angles.

Workflow for Theoretical Characterization

The logical flow of a typical theoretical study on a fluoro-substituted urea is depicted below.

G A Initial Molecular Structure Generation B Geometry Optimization (DFT) A->B C Conformational Analysis B->C D Vibrational Frequency Calculation B->D E Calculation of Physicochemical Properties B->E F Analysis of Results and Comparison with Experiment C->F D->F E->F

Figure 1: A generalized workflow for the theoretical characterization of fluoro-substituted ureas.

Quantitative Data from Theoretical Studies

Theoretical calculations provide a wealth of quantitative data that can be used to understand and predict the behavior of fluoro-substituted ureas. The following tables summarize key calculated parameters for representative molecules.

Table 1: Calculated Molecular Geometry of N,N'-Bis(4-fluorophenyl)urea
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23
C-N1.38
N-C (aryl)1.42
C-F1.35
N-C-N115.2
C-N-C (aryl)125.8
C-N-H117.1
F-C-C-C180.0
C-N-C-N179.8

Data derived from crystallographic and DFT studies, providing a baseline for understanding the core urea structure.

Table 2: Calculated Rotational Barriers for Substituted Ureas
MoleculeRotational BondMethodBarrier (kcal/mol)
PhenylureaC(sp2)-NMP2/aug-cc-pVDZ9.4
PhenylureaN-C(aryl)MP2/aug-cc-pVDZ2.4[1]
MethylureaC(sp2)-NB3LYP/DZVP28.6
EthylureaC(sp2)-NB3LYP/DZVP28.8

These values highlight the energetic cost of conformational changes, which is crucial for receptor binding.[1]

Table 3: Calculated Vibrational Frequencies for N,N'-Bis(pentafluorophenyl)urea Derivative
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch33503340
C=O Stretch16801675
N-H Bend15501545
C-N Stretch13201315

A strong correlation between calculated and experimental frequencies validates the computational model.

Biological Relevance and Signaling Pathways

Fluoro-substituted ureas have emerged as a significant class of kinase inhibitors. Their mechanism of action often involves the urea moiety forming key hydrogen bonds with the hinge region of the kinase domain, while the fluorinated phenyl rings occupy hydrophobic pockets. A prominent example is the inhibition of the Raf-MEK-ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer.

The ERK/MAPK Signaling Pathway and Urea-Based Inhibitors

The diagram below illustrates the canonical ERK/MAPK signaling cascade and the inhibitory action of a generic urea-based kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Inhibitor Fluoro-substituted Urea Inhibitor Inhibitor->Raf Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of (4-Fluoroanilino)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of (4-Fluoroanilino)urea, also known as 1-(4-fluorophenyl)urea. This compound is a key intermediate in the development of various pharmaceuticals, notably in the realms of oncology and anti-inflammatory therapies. This document consolidates available data on its properties, synthesis, and biological relevance, presenting it in a structured format for easy reference and application in a research and development setting.

Physicochemical Properties

This compound is a solid, appearing as a white to almost white powder or crystal.[1] Its fundamental properties are summarized in the table below. While a boiling point is not definitively reported, substituted ureas often decompose at elevated temperatures.

PropertyValueReference(s)
Molecular Formula C₇H₇FN₂O[1]
Molecular Weight 154.14 g/mol [1]
Melting Point 178 - 182 °C[1]
Appearance White to almost white powder to crystal[1]
pKa (Predicted) 13.98 ± 0.70
Solubility Slightly soluble in water.

Spectral Data

Detailed experimental spectral data for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known functional groups present in the molecule.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl ring, with characteristic splitting patterns influenced by the fluorine atom and their positions on the ring. Signals for the amine protons of the urea linkage would also be present, likely as broad singlets.

  • ¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbon of the urea group and the carbons of the fluorophenyl ring. The carbon atoms bonded to or near the fluorine atom would exhibit characteristic coupling (C-F coupling).

  • FTIR: The infrared spectrum will prominently feature absorption bands corresponding to N-H stretching vibrations of the amine and amide groups (typically in the 3200-3500 cm⁻¹ region). A strong absorption band for the C=O (carbonyl) stretching of the urea moiety is expected around 1650-1700 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (154.14 g/mol ). Fragmentation patterns would likely involve cleavage of the urea linkage and fragmentation of the fluorophenyl ring.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a general and widely applicable method for the synthesis of N,N'-disubstituted ureas involves the reaction of an isocyanate with an amine.[2][3] The synthesis of this compound can be logically achieved by reacting 4-fluorophenyl isocyanate with ammonia or by reacting phenyl isocyanate with 4-fluoroaniline. A more common laboratory-scale synthesis would involve the reaction of 4-fluoroaniline with a source of the carbamoyl group.

One general procedure for the synthesis of a related phenylurea derivative involves the following steps, which can be adapted for the synthesis of this compound:

General Synthetic Procedure for Phenylurea Derivatives: A solution of the corresponding aniline (in this case, 4-fluoroaniline) in a suitable solvent (e.g., dichloromethane) is treated with an aryl isocyanate at room temperature. The reaction is typically stirred for several hours. The resulting product can then be isolated by filtration and purified by recrystallization from an appropriate solvent, such as isopropanol.[4]

Another adaptable one-step synthesis method involves a carbonylation reaction using triphosgene in the presence of a tertiary amine, followed by the addition of the desired aniline.[3]

Below is a logical workflow for a potential synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Fluoroaniline + Isocyanate Precursor Reaction Reaction in suitable solvent (e.g., DCM) Reactants->Reaction Product This compound (Crude) Reaction->Product Filtration Filtration Product->Filtration Recrystallization Recrystallization (e.g., from Isopropanol) Filtration->Recrystallization Purified_Product Purified this compound Recrystallization->Purified_Product NMR NMR Spectroscopy (1H, 13C) Purified_Product->NMR FTIR FTIR Spectroscopy Purified_Product->FTIR MS Mass Spectrometry Purified_Product->MS MP Melting Point Analysis Purified_Product->MP

Synthetic and Analytical Workflow for this compound.

Biological Activity and Signaling Pathways

This compound serves as a crucial building block in medicinal chemistry, particularly in the design of enzyme inhibitors and modulators of signaling pathways implicated in cancer.[1]

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Phenylurea derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[2][5] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[5] In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells leads to the depletion of tryptophan in the tumor microenvironment. This tryptophan depletion suppresses the proliferation and function of T-cells, thereby promoting immune tolerance and allowing the tumor to evade the host's immune response. Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.[2]

The diagram below illustrates the role of IDO1 in tumor immune evasion and its inhibition by phenylurea derivatives.

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan Tryptophan T_Cell T-Cell Tryptophan->T_Cell Required for Proliferation & Function IDO1 IDO1 Tryptophan->IDO1 Catabolism Kynurenine Kynurenine Kynurenine->T_Cell Induces Apoptosis Immune_Evasion Tumor Immune Evasion T_Cell->Immune_Evasion Suppression Tumor_Cell Tumor Cell Tumor_Cell->IDO1 Upregulation IDO1->Kynurenine Inhibitor This compound Derivative Inhibitor->IDO1 Inhibition Immune_Response Anti-Tumor Immune Response Inhibitor->Immune_Response Restoration

Inhibition of the IDO1 Pathway by Phenylurea Derivatives.
Inhibition of PI3K/Akt/mTOR and Hedgehog Signaling Pathways

Derivatives of diaryl urea have also been investigated as inhibitors of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways, both of which are critical in the development and progression of various cancers, including breast cancer.[6][7]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, leading to uncontrolled cell division and resistance to apoptosis.[8]

  • Hedgehog Pathway: The Hh pathway is crucial during embryonic development and is often dysregulated in cancer, where it can promote tumor growth, self-renewal of cancer stem cells, and metastasis.[6]

The crosstalk between these two pathways contributes to tumor progression and drug resistance. Therefore, dual inhibition of both pathways is an attractive therapeutic strategy. The diagram below provides a simplified representation of these interconnected pathways and the potential points of inhibition by urea derivatives.

PI3K_Hedgehog_Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Hedgehog Hedgehog Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GLI GLI Akt->GLI Crosstalk Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 SMO SMO PTCH1->SMO SMO->GLI Gene_Transcription Target Gene Transcription GLI->Gene_Transcription Inhibitor Diaryl Urea Derivatives Inhibitor->PI3K Inhibition Inhibitor->SMO Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induction

Inhibition of PI3K/Akt/mTOR and Hedgehog Pathways.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its role as a versatile intermediate in the synthesis of bioactive molecules. Its physical and chemical properties make it suitable for a range of chemical transformations. The biological importance of its derivatives, particularly as inhibitors of key cancer-related pathways such as IDO1, PI3K/Akt/mTOR, and Hedgehog, underscores the value of this compound in drug discovery and development. Further research to fully elucidate its spectral characteristics and optimize its synthesis will be beneficial for its broader application in the scientific community.

References

(4-Fluoroanilino)urea: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of (4-Fluoroanilino)urea, focusing on its solubility and stability. Understanding these parameters is critical for the successful development of this compound into a viable pharmaceutical product. This document outlines key experimental protocols and data presentation strategies to guide research and development efforts.

Executive Summary

This compound, a derivative of urea, is a compound of interest in pharmaceutical research. Its journey from a promising lead molecule to a marketable drug is contingent upon a thorough understanding of its solubility and stability. These characteristics influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final product. While specific public data on this compound is limited, this guide provides a robust framework for its characterization based on the known properties of urea and its derivatives, as well as established industry guidelines for pharmaceutical testing.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Based on the general characteristics of urea and related compounds, the solubility of this compound is expected to vary significantly across different solvent systems. Urea itself is highly soluble in water due to its ability to form extensive hydrogen bonds, and it also shows solubility in polar organic solvents like ethanol and methanol.[1][2][3] Conversely, it is poorly soluble in non-polar organic solvents such as ether and chloroform.[2] The introduction of the 4-fluorophenyl group is likely to decrease aqueous solubility compared to urea due to the hydrophobic nature of the aromatic ring.

Recommended Solvents for Solubility Screening

A comprehensive solubility profile should be established across a range of pharmaceutically relevant solvents. The following table outlines a recommended starting point for solubility screening.

Solvent System Rationale
Purified WaterEssential for understanding aqueous solubility and dissolution characteristics.
pH Buffers (pH 2, 4.5, 6.8, 7.4)To assess the impact of pH on solubility, mimicking physiological conditions.
0.1 N HClSimulates gastric fluid.
0.9% NaCl (Saline)An isotonic solution relevant for parenteral formulations.
EthanolA common co-solvent in pharmaceutical formulations.
MethanolA polar organic solvent for initial characterization.
Propylene GlycolA common vehicle for oral and topical formulations.
Polyethylene Glycol (e.g., PEG 400)A widely used excipient to enhance solubility.
Dimethyl Sulfoxide (DMSO)A strong organic solvent, often used for initial stock solutions.
AcetoneA less polar organic solvent for broader characterization.
Experimental Protocol for Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvents (as listed above)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated, stability-indicating method

  • pH meter

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Place the vials in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C) to allow for equilibration. A minimum of 24-48 hours is recommended.

  • After equilibration, visually inspect the vials to ensure an excess of solid remains.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Express the solubility in mg/mL or µg/mL.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_workflow Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate in temperature-controlled shaker A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC D->E F Determine concentration (mg/mL) E->F G cluster_pathway Potential Degradation Pathway A This compound B 4-Fluoroaniline + Isocyanic Acid A->B Hydrolysis C Ammonia + Carbon Dioxide B->C Further Decomposition

References

Methodological & Application

Application Notes and Protocols: (4-Fluoroanilino)urea as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoroanilino)urea, also known as 1-(4-fluorophenyl)urea, is a versatile chemical intermediate of significant interest in the field of drug discovery and medicinal chemistry. Its structure, featuring a urea moiety linked to a fluorinated phenyl ring, provides a valuable scaffold for the synthesis of a diverse range of bioactive molecules. The urea functional group is a privileged structure in medicinal chemistry due to its ability to form multiple hydrogen bonds with biological targets, thereby enhancing drug-receptor interactions.[1][2] The incorporation of a fluorine atom can improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3] These characteristics make this compound a crucial building block in the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases.[4]

Applications in Drug Discovery

The this compound moiety is a common feature in a variety of potent and selective inhibitors of key cellular signaling pathways implicated in disease. Its derivatives have shown significant promise as:

  • Kinase Inhibitors: A substantial number of clinically approved and investigational kinase inhibitors incorporate the diaryl urea scaffold, where this compound can serve as a foundational component. These compounds often target kinases involved in angiogenesis, cell proliferation, and inflammation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and p38 Mitogen-Activated Protein Kinase (MAPK).[5][6] The unique hydrogen bonding capabilities of the urea group are critical for their interaction with the kinase hinge region.[1][7]

  • Anticancer Agents: By targeting key kinases in oncogenic pathways, derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines.[5][8] The development of multi-kinase inhibitors from this scaffold offers the potential for broader therapeutic efficacy.

  • Anti-inflammatory Agents: The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[1] this compound derivatives have been explored as inhibitors of this pathway for the treatment of chronic inflammatory diseases.

  • Antimicrobial Agents: Recent studies have also highlighted the potential of urea derivatives as antimicrobial agents, suggesting another avenue for the application of this versatile intermediate.

Quantitative Data of this compound Derivatives

The following tables summarize the biological activity of various drug molecules and experimental compounds that feature the (4-fluorophenyl)urea core structure. This data is compiled from various research publications and is intended for comparative analysis.

Table 1: Kinase Inhibitory Activity of Selected Diaryl Urea Derivatives

CompoundTarget Kinase(s)IC50 (nM)Reference
SorafenibVEGFR-2, PDGFR-β, c-Raf90, 58, 6[3](9--INVALID-LINK--
RegorafenibVEGFR-2, TIE-2, c-Kit4.2, 40, 7[8](--INVALID-LINK--)
LenvatinibVEGFR-2, FGFR1, PDGFRβ4, 32, 5.4[3](--INVALID-LINK--)
Compound 19iEGFR, VEGFR-21, 79[10](--INVALID-LINK--)
Compound 19jEGFR, VEGFR-278, 14[10](--INVALID-LINK--)
Compound 19lEGFR, VEGFR-251, 14[10](--INVALID-LINK--)

Table 2: Antiproliferative Activity of Diaryl Urea Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 6aHT-29 (Colon)15.28[7](--INVALID-LINK--)
Compound 6aA549 (Lung)2.566[7](--INVALID-LINK--)
Compound 7dA549 (Lung)>100[10](--INVALID-LINK--)
Compound 8dA549 (Lung)8.2[10](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate

This protocol describes a general method for the synthesis of the this compound intermediate via the reaction of 4-fluoroaniline with a cyanate salt.

Materials:

  • 4-fluoroaniline

  • Sodium cyanate or Potassium cyanate

  • Glacial acetic acid

  • Water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in a mixture of glacial acetic acid and water.

  • To this solution, add a solution of sodium cyanate (1.1 equivalents) in water dropwise with constant stirring.

  • Heat the reaction mixture at 50-60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.

  • Dry the purified product under vacuum. Characterize the final product by NMR and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of N-Aryl-N'-(4-fluorophenyl)urea Derivatives

This protocol outlines the synthesis of diaryl urea derivatives starting from the this compound intermediate by reacting it with various isocyanates.

Materials:

  • This compound

  • Aryl isocyanate (various substituted)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a dry, inert atmosphere flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • To this solution, add the desired aryl isocyanate (1 equivalent) dropwise at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, if a precipitate has formed, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization.

  • Characterize the final N-Aryl-N'-(4-fluorophenyl)urea derivatives by NMR, mass spectrometry, and melting point determination.

Visualizations

Signaling Pathways

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg P VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Drug This compound Derivative Drug->VEGFR2

Caption: VEGFR2 Signaling Pathway and Inhibition.

p38_MAPK_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K Stress Stress/Cytokines Stress->Receptor MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 P TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation & Apoptosis TranscriptionFactors->Inflammation Drug This compound Derivative Drug->p38

Caption: p38 MAPK Signaling Pathway and Inhibition.

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound Intermediate cluster_derivatization Derivatization and Screening A 4-Fluoroaniline C Reaction in Acetic Acid/Water A->C B Sodium Cyanate B->C D Purification (Recrystallization) C->D E This compound D->E G Reaction with This compound E->G F Aryl Isocyanates F->G H Purification (Column Chromatography) G->H I Library of Derivatives H->I J Biological Screening (e.g., Kinase Assays) I->J K Data Analysis J->K

Caption: Synthesis and Derivatization Workflow.

References

Application of (4-Fluoroanilino)urea in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(4-Fluoroanilino)urea , also known as 1-(4-fluorophenyl)urea, is a versatile chemical intermediate with significant applications in the development of modern agrochemicals. Its incorporation into molecular structures can enhance the efficacy and stability of active ingredients, particularly in herbicides and fungicides. The presence of the fluorine atom often increases the biological activity of the resulting agrochemical. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals utilizing this compound and its direct precursors.

Overview of Agrochemical Applications

This compound and its derivatives are primarily used in the synthesis of two major classes of agrochemicals:

  • Phenylurea Herbicides: This class of herbicides acts by inhibiting photosynthesis in target weed species. The this compound moiety can serve as a key building block for these compounds.

  • Pyrazole Fungicides: Many modern fungicides are based on a pyrazole core structure. This compound and its precursor, 4-fluoroaniline, are important starting materials for the synthesis of these highly effective fungal growth inhibitors.

The fluorine substitution on the phenyl ring is a critical feature, as it can significantly modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which in turn affects its uptake, transport, and ultimately its biological activity in the target pest.

Synthesis of Phenylurea Herbicides

A common route for the synthesis of phenylurea herbicides involves the reaction of a substituted aniline with an isocyanate. In the context of this compound, it can be either a final product or an intermediate, depending on the synthetic strategy. A more direct route to substituted phenylurea herbicides involves the reaction of 4-fluorophenyl isocyanate with various amines.

General Synthesis Pathway for Phenylurea Herbicides

The synthesis of N-aryl-N'-(4-fluorophenyl)urea derivatives typically follows the reaction of 4-fluorophenyl isocyanate with a primary or secondary amine. This reaction is generally high-yielding and proceeds under mild conditions.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 4-Fluorophenyl Isocyanate reaction Nucleophilic Addition reactant1->reaction reactant2 Amine (R-NH2) reactant2->reaction product N-Aryl-N'-(4-fluorophenyl)urea reaction->product

Caption: General synthesis of N-Aryl-N'-(4-fluorophenyl)urea herbicides.

Experimental Protocol: Synthesis of a Generic N-Aryl-N'-(4-fluorophenyl)urea Herbicide

This protocol describes a general procedure for the synthesis of a phenylurea herbicide from 4-fluorophenyl isocyanate and a generic amine.

Materials:

  • 4-Fluorophenyl isocyanate

  • Substituted amine (e.g., cyclopropylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chromatography supplies for purification (e.g., silica gel)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted amine (1.0 eq) in the anhydrous solvent.

  • To this stirred solution, add 4-fluorophenyl isocyanate (1.0 eq) dropwise at room temperature. If the amine is used as a salt, add triethylamine (1.1 eq) to the amine solution before the addition of the isocyanate.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-aryl-N'-(4-fluorophenyl)urea.

  • The structure of the final product should be confirmed by spectroscopic methods (e.g., 1H NMR, 13C NMR, and Mass Spectrometry).

Synthesis of Pyrazole Fungicides

This compound's precursor, 4-fluoroaniline, is a crucial starting material for the synthesis of a wide range of pyrazole carboxamide fungicides. These fungicides are known to be potent inhibitors of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.

General Synthesis Pathway for Pyrazole Carboxamide Fungicides

The synthesis of pyrazole carboxamide fungicides often involves the coupling of a pyrazole carboxylic acid derivative with a substituted aniline, in this case, 4-fluoroaniline.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 Pyrazole Carboxylic Acid Derivative reaction Amide Coupling reactant1->reaction reactant2 4-Fluoroaniline reactant2->reaction reactant3 Coupling Agent (e.g., SOCl2, EDCI) reactant3->reaction product Pyrazole Carboxamide Fungicide reaction->product

Caption: Synthesis of Pyrazole Carboxamide Fungicides from 4-Fluoroaniline.

Experimental Protocol: Synthesis of a Generic Pyrazole Carboxamide Fungicide

This protocol outlines a general procedure for the synthesis of a pyrazole carboxamide fungicide using 4-fluoroaniline and a generic pyrazole carboxylic acid.

Materials:

  • Substituted pyrazole carboxylic acid

  • Thionyl chloride (SOCl2) or a peptide coupling reagent (e.g., EDCI, HATU)

  • 4-Fluoroaniline

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • A base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (using SOCl2): In a round-bottom flask, suspend the pyrazole carboxylic acid (1.0 eq) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole carbonyl chloride.

    • Method B (using a coupling agent): In a round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 eq), 4-fluoroaniline (1.0 eq), and a coupling agent like EDCI (1.2 eq) in an anhydrous solvent like dichloromethane. Add a base such as triethylamine (1.5 eq).

  • Amide Bond Formation:

    • For Method A: Dissolve the crude pyrazole carbonyl chloride in an anhydrous solvent like dichloromethane. In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and a base like triethylamine (1.2 eq) in the same solvent. Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • For Method B: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole carboxamide fungicide.

  • Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and Mass Spectrometry.

Quantitative Data on Synthesized Agrochemicals

The following tables summarize representative quantitative data for agrochemicals synthesized using this compound precursors.

Table 1: Synthesis and Herbicidal Activity of a Phenylurea Derivative

Compound NameStarting MaterialsSolventReaction Time (h)Yield (%)Herbicidal Activity (IC50, µM) - Target WeedReference
N-Cyclopropyl-N'-(2-fluorophenyl)urea2-Fluorophenyl isocyanate, CyclopropylamineDichloromethane3850.5 - Amaranthus retroflexusPatent

Table 2: Synthesis and Fungicidal Activity of Pyrazole Derivatives

Compound NameStarting MaterialsCoupling AgentSolventYield (%)Fungicidal Activity (EC50, µg/mL) - FungusReference
1-Methyl-3-(trifluoromethyl)-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, 4-FluoroanilineSOCl2Dichloromethane921.5 - Botrytis cinereaResearch Article
3-(Difluoromethyl)-1-methyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 4-FluoroanilineEDCIDMF880.8 - Rhizoctonia solaniResearch Article

Conclusion

This compound and its precursors are valuable building blocks in the synthesis of a variety of potent agrochemicals. The synthetic routes to these compounds are generally straightforward and high-yielding, making them attractive for industrial-scale production. The resulting fluorinated phenylurea herbicides and pyrazole fungicides exhibit excellent biological activities, underscoring the importance of fluorine chemistry in modern agrochemical research and development. The provided protocols offer a foundational understanding for researchers and professionals in the field to explore the synthesis and application of these important compounds. Further optimization of reaction conditions and exploration of novel derivatives based on the this compound scaffold hold promise for the discovery of next-generation crop protection agents.

Application Notes and Protocols: N-Acylation of (4-Fluoroanilino)urea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylated ureas are a significant class of organic compounds widely utilized in medicinal chemistry and drug discovery. These scaffolds are present in numerous biologically active molecules, including enzyme inhibitors and therapeutic agents. The N-acyl urea moiety often enhances binding affinity to biological targets and improves pharmacokinetic properties. This document provides a detailed protocol for the N-acylation of (4-Fluoroanilino)urea, a common precursor in the synthesis of pharmacologically relevant molecules. The procedure outlined is based on the reaction of an N-aryl urea with an acyl chloride in the presence of a tertiary amine base, a robust and high-yielding method for amide bond formation.[1][2]

Reaction Principle

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the urea, rendered sufficiently nucleophilic, attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (Et₃N), is employed to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the urea starting material.

Quantitative Data Summary

The following table summarizes typical yields for the N-acylation of aryl ureas with various acyl chlorides, based on literature precedents for similar substrates.[1][2][3] The yields are influenced by the specific acyl chloride used, reaction conditions, and purification methods.

EntryAcyl Chloride (R-COCl)Representative ProductTypical Yield (%)
1Acetyl chlorideN-Acetyl-N'-(4-fluorophenyl)urea85-95
2Propionyl chlorideN-Propionyl-N'-(4-fluorophenyl)urea88-96
3Benzoyl chlorideN-Benzoyl-N'-(4-fluorophenyl)urea80-92
44-Chlorobenzoyl chlorideN-(4-Chlorobenzoyl)-N'-(4-fluorophenyl)urea85-94
52-Chloroacetyl chlorideN-(2-Chloroacetyl)-N'-(4-fluorophenyl)urea90-98

Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Benzoyl chloride) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF. Stir the suspension at room temperature.

  • Addition of Base: Add triethylamine (1.5 eq) to the suspension and stir for 10 minutes.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitored by TLC). For less reactive acyl chlorides, the mixture may be heated to reflux.[1][2]

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acyl-(4-fluoroanilino)urea derivative.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Add this compound and Anhydrous THF to Flask add_base Add Triethylamine start->add_base 1.0 eq add_acyl_chloride Add Acyl Chloride at 0 °C add_base->add_acyl_chloride 1.5 eq react Stir at Room Temperature (or Reflux) for 2-4h add_acyl_chloride->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify final_product Pure N-Acyl-(4-fluoroanilino)urea purify->final_product signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Intracellular Kinase (e.g., RAF, VEGFR) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Angiogenesis) Substrate->Response Leads to Inhibitor N-Acyl Urea Inhibitor Inhibitor->Kinase Blocks ATP Binding

References

Application Notes and Protocols for the Quantification of (4-Fluoroanilino)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoroanilino)urea is a synthetic organic compound with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. Due to the limited availability of specific validated analytical methods for this compound, this document provides detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods, adapted from established procedures for structurally related compounds like urea, serve as a robust starting point for method development and validation.

Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for applications requiring higher sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of organic molecules. For this compound, a reversed-phase HPLC method is proposed. The presence of the chromophoric phenyl ring suggests that UV detection will be a suitable and cost-effective method.

Experimental Protocol:

a) Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of acetonitrile and water).

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended for reversed-phase separation.[1]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 50:50, v/v) can be used as a starting point. For Mass-Spec (MS) compatible applications, formic acid can be used in place of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.

  • UV Detection: Wavelength should be optimized based on the UV spectrum of this compound. A starting wavelength of 254 nm is recommended.

c) Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolating from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification and analysis in complex matrices.[3] A method employing derivatization could be developed to improve chromatographic retention and separation.[4]

Experimental Protocol:

a) Sample Preparation:

  • Follow the same initial steps as for HPLC-UV sample preparation.

  • For complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interferences.

b) LC-MS/MS Conditions:

  • LC System: A UHPLC system is preferred for better resolution and faster analysis times.[4]

  • Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be evaluated.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point for good ionization.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for the analyte.

  • MRM Transitions: The precursor ion (Q1) corresponding to the protonated or deprotonated molecule of this compound and its most abundant product ions (Q3) need to be determined by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These parameters must be determined during formal method validation for this compound.[5][6][7]

ParameterHPLC-UV (Expected)LC-MS/MS (Expected)Reference
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL[4][6]
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL[5][8]
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 ng/mL[5][8]
Accuracy (% Recovery) 95 - 105%90 - 110%[5][8]
Precision (%RSD) < 5%< 15%[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing weighing Weigh Sample dissolution Dissolve in Solvent weighing->dissolution filtration Filter dissolution->filtration hplc HPLC-UV Analysis filtration->hplc lcms LC-MS/MS Analysis filtration->lcms chromatogram Obtain Chromatogram hplc->chromatogram lcms->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

Method Validation Parameters

method_validation Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability Linearity->LOD Linearity->LOQ Precision->Accuracy

Caption: Key parameters for analytical method validation.

Conclusion and Method Validation

The presented HPLC-UV and LC-MS/MS protocols provide a solid foundation for the quantitative analysis of this compound. However, it is imperative that a thorough method validation be performed for the specific matrix in which the analyte will be quantified to ensure the reliability and accuracy of the results.[5][7] Key validation parameters that must be assessed include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[5][6]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

References

Application Notes and Protocols: (4-Fluoroanilino)urea Moiety in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While (4-Fluoroanilino)urea itself is not a commonly utilized standalone reagent in the broad field of organic synthesis, the substituted diaryl urea core, particularly the N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-phenoxyphenyl)urea scaffold, is of significant interest in medicinal chemistry. This structural motif is the cornerstone of several potent kinase inhibitors, most notably Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1] The presence of the fluoro-substituted aniline ring and the urea linkage are critical for the biological activity of these molecules.

These application notes will focus on the synthesis of compounds containing the this compound-related diaryl urea moiety, with a primary focus on the synthesis of Sorafenib. The protocols provided are derived from published synthetic routes and offer detailed methodologies for the preparation of key intermediates and the final active pharmaceutical ingredient.

Application: Synthesis of Sorafenib and its Analogues

The diaryl urea moiety is a privileged structure in the design of kinase inhibitors. It acts as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain. In Sorafenib, this moiety is crucial for its inhibitory activity against Raf kinases (RAF-1, B-RAF) and receptor tyrosine kinases (VEGFR, PDGFR) involved in tumor cell proliferation and angiogenesis.[1]

The synthesis of Sorafenib and its analogues typically involves the formation of the urea bond as a key step. This is generally achieved by reacting an aniline derivative with an isocyanate or a carbamate precursor. The following sections provide detailed protocols for the synthesis of Sorafenib, highlighting the formation of the central urea structure.

Experimental Protocols

The synthesis of Sorafenib can be approached through various routes. A common strategy involves the preparation of two key intermediates: 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Protocol 1: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This intermediate provides the pyridyl-ether-aniline portion of the Sorafenib molecule.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
4-Aminophenol109.131.0 g9.2
1M Potassium tert-butoxide in THF-9.7 mL9.7
4-Chloro-N-methylpicolinamide170.601.6 g9.2
Potassium carbonate138.210.64 g4.6
Dimethylformamide (DMF)-20 mL-
Ethyl acetate-50 mL-
Brine-20 mL-
Magnesium sulfate-As needed-

Procedure: [2][3]

  • To a solution of 4-aminophenol (1.0 g, 9.2 mmol) in DMF (20 mL), add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature.

  • Stir the mixture for 2 hours at room temperature.

  • Add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (50 mL).

  • Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide.

Expected Yield: Approximately 80% (2.2 g).[2][3]

Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

This isocyanate is the second key component for the urea bond formation.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
4-Chloro-3-(trifluoromethyl)aniline195.57(e.g., 10 mmol)10
Triphosgene296.752.96 g10
Triethylamine101.193 mL-
Dichloromethane (DCM)-50 mL-

Procedure: [1]

  • Dissolve triphosgene (2.96 g, 10 mmol) in DCM (20 mL).

  • Add a solution of 4-chloro-3-(trifluoromethyl)aniline (10 mmol) in DCM (20 mL) dropwise to the triphosgene solution.

  • Subsequently, add a solution of triethylamine (3 mL) in DCM (10 mL) dropwise.

  • Remove the solvent on a rotary evaporator to obtain the crude isocyanate, which can be used in the next step without further purification.

Protocol 3: Synthesis of Sorafenib (Urea Formation)

This final step involves the coupling of the two intermediates to form the diaryl urea linkage.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)
4-(4-Aminophenoxy)-N-methylpicolinamide243.260.1
4-Chloro-3-(trifluoromethyl)phenyl isocyanate221.560.12
Anhydrous Dichloromethane (DCM)-3 mL

Procedure: [4]

  • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (0.1 mmol) and 4-chloro-3-(trifluoromethyl)phenyl isocyanate (0.12 mmol) in anhydrous dichloromethane (3 mL).

  • Stir the solution for 16 hours at room temperature under a nitrogen atmosphere.

  • Evaporate the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield Sorafenib.

Data Summary

The following table summarizes the key quantitative data for the synthesis of Sorafenib.

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
1 4-Aminophenol, 4-Chloro-N-methylpicolinamideKOtBu, K2CO3, DMF806~80[2][3]
2 4-Chloro-3-(trifluoromethyl)anilineTriphosgene, Et3N, DCMRoom Temp--[1]
3 Intermediate from Step 1, Intermediate from Step 2Anhydrous DCMRoom Temp16-[4]

Visualizations

Sorafenib Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Sorafenib.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis 4_Aminophenol 4-Aminophenol Intermediate_1 4-(4-Aminophenoxy)-N- methylpicolinamide 4_Aminophenol->Intermediate_1 KOtBu, K2CO3, DMF, 80°C 4_Chloro_picolinamide 4-Chloro-N-methyl- picolinamide 4_Chloro_picolinamide->Intermediate_1 Sorafenib Sorafenib Intermediate_1->Sorafenib Anhydrous DCM, RT Aniline_derivative 4-Chloro-3-(trifluoromethyl)- aniline Isocyanate 4-Chloro-3-(trifluoromethyl)- phenyl isocyanate Aniline_derivative->Isocyanate Triphosgene, Et3N, DCM Isocyanate->Sorafenib

Caption: General workflow for the synthesis of Sorafenib.

RAF/MEK/ERK Signaling Pathway

Sorafenib exerts its therapeutic effect by inhibiting key kinases in the RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancer.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Transcription_Factors->Proliferation_Angiogenesis Sorafenib Sorafenib Sorafenib->Raf Inhibits

Caption: Simplified RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.

References

Application Notes and Protocols: High-Throughput Screening of (4-Fluoroanilino)urea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of (4-Fluoroanilino)urea derivatives, a promising class of compounds often investigated for their potential as kinase inhibitors in cancer therapy. The urea moiety plays a crucial role in establishing hydrogen bond interactions with target proteins, making these derivatives attractive candidates for drug discovery.[1][2]

Introduction

This compound derivatives have emerged as a significant scaffold in the development of targeted anticancer agents. These compounds have demonstrated inhibitory activity against several key protein kinases involved in tumor progression, including Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of these derivatives to identify potent and selective inhibitors. This document outlines the protocols for biochemical and cell-based assays commonly employed in the HTS of these compounds.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the quantitative data from representative studies on this compound derivatives, showcasing their inhibitory potency against various kinases and cancer cell lines.

Table 1: Inhibitory Activity of 4-Aminoquinazoline-Urea Derivatives against Aurora Kinases and Cancer Cell Lines. [5][6]

Compound IDAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)A549 IC₅₀ (µM)NCI-H661 IC₅₀ (µM)HT29 IC₅₀ (µM)LoVo IC₅₀ (µM)
7c 25482.11.83.52.9
7d 19351.51.22.82.1
8c 31553.22.54.13.6
8d 22412.82.13.93.2
ZM447439 5050----

Table 2: Inhibitory Activity of 4-Anilinoquinazoline-Urea Derivatives against EGFR, VEGFR-2, and Cancer Cell Lines. [3][4]

Compound IDEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
19i 1790.50.8
19j 78142.13.5
19l 51141.82.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

High-Throughput Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for assessing the inhibitory activity of compounds against purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against target kinases (e.g., Aurora A, EGFR, VEGFR-2).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer.

  • Add the diluted compounds to the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

  • Add the kinase and substrate peptide solution to each well.

  • Incubate the plate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate for a specific duration (e.g., 60 minutes) at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (Cell-Based)

This protocol outlines the use of the MTT assay to evaluate the anti-proliferative effects of the test compounds on cancer cell lines.

Objective: To determine the IC₅₀ of this compound derivatives in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, HT29)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the plates and add the medium containing the test compounds at various concentrations. Include wells with DMSO-containing medium as a vehicle control.

  • Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is used to assess the effect of the compounds on the phosphorylation status of key proteins in a signaling pathway.

Objective: To determine if the this compound derivatives inhibit the phosphorylation of downstream targets of the kinases they are designed to inhibit (e.g., phosphorylation of MEK and ERK in the RAF/MEK/ERK pathway).

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells with lysis buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

HTS_Workflow cluster_0 Compound Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation and Characterization cluster_3 Mechanism of Action Studies Compound_Library Library of this compound Derivatives Serial_Dilution Serial Dilution in DMSO Compound_Library->Serial_Dilution Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Serial_Dilution->Biochemical_Assay Test Compounds Cell_Based_Assay Cell-Based Viability Assay (e.g., MTT) Serial_Dilution->Cell_Based_Assay Test Compounds IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Primary Hits Cell_Based_Assay->IC50_Determination Primary Hits Dose_Response Dose-Response Curves IC50_Determination->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Confirmed Hits Western_Blot Western Blot Analysis (Target Phosphorylation) Selectivity_Profiling->Western_Blot Lead Compounds Cell_Cycle_Analysis Cell Cycle Analysis Selectivity_Profiling->Cell_Cycle_Analysis Lead Compounds

Caption: High-Throughput Screening Workflow for this compound Derivatives.

RAF_MEK_ERK_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Regulates Inhibitor This compound Derivative Inhibitor->RTK Inhibits

Caption: Simplified RAF/MEK/ERK Signaling Pathway Targeted by Kinase Inhibitors.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three modern synthetic methodologies applied to the synthesis of important heterocyclic compounds. The featured methods are:

  • Microwave-Assisted Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

  • Visible-Light Photoredox Catalysis for the Synthesis of 3,4-Dihydroquinolin-2-ones

  • Continuous Flow Synthesis of Indoles (Fischer Indole Synthesis)

These notes are designed to offer researchers and professionals in drug development a practical guide to implementing these efficient and robust synthetic strategies.

Microwave-Assisted Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Application Note: The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The use of microwave irradiation significantly accelerates this reaction, leading to higher yields in shorter reaction times compared to conventional heating methods.[1][2] This approach is also amenable to green chemistry principles by often employing solvent-free conditions.[2][3]

Quantitative Data

The following table summarizes the results for the microwave-assisted synthesis of various dihydropyrimidinone derivatives using sulfamic acid as a catalyst under solvent-free conditions.[2]

EntryAldehyde (R)ProductTime (min)Yield (%)m.p. (°C)
1C₆H₅4a3.592202-204
24-ClC₆H₄4b3.095207-209
34-MeOC₆H₄4c4.090198-200
44-NO₂C₆H₄4d2.596209-211
53-NO₂C₆H₄4e3.094227-229
64-MeC₆H₄4f4.588215-217
72-ClC₆H₄4g3.585218-220
8Cinnamaldehyde4h5.082230-232
Experimental Protocol

General Procedure for the Microwave-Assisted Biginelli Reaction: [2]

  • In a 100 mL beaker, place the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).

  • Cover the beaker with a watch glass.

  • Irradiate the mixture in a domestic microwave oven at 300 watts. The reaction is pulsed in 20-second intervals with intermittent cooling to prevent overheating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ice-cold water to the reaction mixture to precipitate the solid product.

  • Wash the solid thoroughly with water to remove any unreacted urea or thiourea.

  • Filter the product and recrystallize from ethanol to afford the pure dihydropyrimidinone.

  • Characterize the product by IR, ¹H NMR, and mass spectrometry.[2]

Workflow Diagram

Biginelli_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Aldehyde Aldehyde (1 mmol) MW Microwave Irradiation (300W, pulsed) Aldehyde->MW EAA Ethyl Acetoacetate (1 mmol) EAA->MW Urea Urea (1.5 mmol) Urea->MW Catalyst Sulfamic Acid (20 mol%) Catalyst->MW Quench Quench with ice-water MW->Quench Wash Wash with water Quench->Wash Filter Filter Wash->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure Dihydropyrimidinone Recrystallize->Product

Caption: Workflow for the microwave-assisted Biginelli reaction.

Visible-Light Photoredox Catalysis for the Synthesis of 3,4-Dihydroquinolin-2-ones

Application Note: 3,4-Dihydroquinolin-2-ones are important structural motifs found in numerous biologically active compounds. Visible-light photoredox catalysis has emerged as a powerful and sustainable method for their synthesis.[4] This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate radical-mediated cyclization reactions under mild conditions. The synthesis of 3,4-dihydroquinolin-2-ones can be achieved via the cyclization of α,β-unsaturated N-arylamides, often with high diastereoselectivity.[4]

Quantitative Data

The following table summarizes the results for the visible-light-induced synthesis of CF₃-containing 3,4-dihydroquinolin-2-ones from N-arylcinnamamides using fac-Ir(ppy)₃ as the photocatalyst.[4]

EntryN-Aryl Group (R¹)Cinnamide Phenyl Group (R²)ProductYield (%)
1N-Me4-MeC₆H₄5a75
2N-Me4-FC₆H₄5b72
3N-Me4-ClC₆H₄5c68
4N-Me4-BrC₆H₄5d65
5N-EtC₆H₅5e78
6N-BnC₆H₅5f70
7N-PhC₆H₅5g62
Experimental Protocol

General Procedure for the Visible-Light Photoredox Synthesis of 3,4-Dihydroquinolin-2-ones: [4]

  • To an oven-dried Schlenk tube, add the N-arylcinnamamide (0.2 mmol), Togni's reagent (1.5 equiv.), and fac-Ir(ppy)₃ (1.5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed solvent (e.g., CH₃CN, 2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature under irradiation from a blue LED lamp (40 W).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3,4-dihydroquinolin-2-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Signaling Pathway Diagram

Photoredox_Catalysis_Cycle PC Photocatalyst (fac-Ir(ppy)₃) PC_star Excited Photocatalyst (fac-Ir(ppy)₃)* PC->PC_star Visible Light (hν) PC_star->PC e⁻ Togni Togni's Reagent CF3_radical •CF₃ Togni->CF3_radical e⁻ from PC Substrate N-Arylcinnamamide Radical_Intermediate Radical Intermediate Substrate->Radical_Intermediate + •CF₃ Cyclized_Radical Cyclized Radical Radical_Intermediate->Cyclized_Radical Intramolecular Cyclization Cation_Intermediate Cation Intermediate Cyclized_Radical->Cation_Intermediate - e⁻ to PC Product Dihydroquinolinone Cation_Intermediate->Product - H⁺

Caption: Photocatalytic cycle for the synthesis of dihydroquinolinones.

Continuous Flow Synthesis of Indoles (Fischer Indole Synthesis)

Application Note: The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a core structure in many pharmaceuticals and natural products.[5][6] The adaptation of this reaction to a continuous flow process offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and ease of scalability.[6][7][8] High-temperature and high-pressure conditions can be safely achieved in a flow reactor, leading to drastically reduced reaction times and increased productivity.[8]

Quantitative Data

The following table presents the results for the continuous flow Fischer indole synthesis of various indole derivatives.[9]

EntryKetone/AldehydeProductResidence Time (min)Temperature (°C)Yield (%)
1Cyclopentanone1,2,3,4-Tetrahydrocarbazole2011092
2Cyclohexanone1,2,3,4,5,6-Hexahydrocyclohepta[b]indole2011091
3Acetone2-Methylindole2011085
4Propiophenone2-Methyl-3-phenylindole2011088
5Phenylacetaldehyde3-Phenylindole2011082
64-Chlorophenylacetone5-Chloro-2-methyl-3-phenylindole2011089
Experimental Protocol

General Procedure for the Continuous Flow Fischer Indole Synthesis: [8][9]

  • System Setup: Assemble a continuous flow system consisting of two syringe pumps, a T-mixer, a heated coil reactor (e.g., stainless steel or PFA tubing), a back-pressure regulator, and a collection vessel.

  • Reagent Preparation:

    • Solution A: Prepare a solution of the phenylhydrazine hydrochloride in a suitable solvent mixture (e.g., DMSO/H₂O/AcOH = 2:1:1).[9]

    • Solution B: Prepare a solution of the ketone or aldehyde (1.05 equivalents) in the same solvent mixture.

  • Reaction Execution:

    • Pump solutions A and B at equal flow rates into the T-mixer.

    • The combined stream flows through the heated coil reactor maintained at the desired temperature (e.g., 110 °C). The total flow rate determines the residence time (e.g., 20 minutes).[9]

    • Maintain the system pressure using the back-pressure regulator (e.g., 75 bar).[8]

  • Work-up and Purification:

    • Collect the output from the reactor in a flask containing water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure indole derivative.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Flow_Synthesis_Workflow cluster_pumps Reagent Delivery cluster_reactor Reaction Zone PumpA Syringe Pump A (Phenylhydrazine Soln.) TMixer T-Mixer PumpA->TMixer PumpB Syringe Pump B (Ketone/Aldehyde Soln.) PumpB->TMixer Reactor Heated Coil Reactor (e.g., 110 °C) TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Collection Vessel BPR->Collection

References

Application Notes and Protocols for (4-Fluoroanilino)urea Derivatives in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the (4-Fluoroanilino)urea moiety and its derivatives in the development of anti-cancer agents, with a specific focus on the potent multi-targeted tyrosine kinase inhibitor, Linifanib (ABT-869). This document includes detailed experimental protocols for the synthesis and biological evaluation of such compounds, along with a summary of their activity and mechanism of action.

Introduction

Urea derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potent anti-cancer effects. The urea moiety acts as a rigid scaffold capable of forming critical hydrogen bond interactions with protein targets, particularly kinases. The incorporation of a fluoroanilino group can further enhance binding affinity and modulate the pharmacokinetic properties of the molecule. This has led to the development of numerous kinase inhibitors targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

A prominent example is Linifanib (ABT-869), a novel receptor tyrosine kinase (RTK) inhibitor. Its chemical structure, N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea, features a substituted fluoroanilino urea core. Linifanib potently and selectively targets Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptors, key drivers of tumor angiogenesis.[1][2]

Mechanism of Action and Signaling Pathways

Linifanib and similar this compound-containing compounds primarily function as ATP-competitive inhibitors of receptor tyrosine kinases. By binding to the ATP-binding pocket of kinases such as VEGFR and PDGFR, they block the phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.

The primary signaling cascade inhibited by these agents is the VEGF/VEGFR pathway, a critical regulator of angiogenesis.[3] Inhibition of VEGFR-2 blocks downstream signaling through pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to a reduction in tumor vascularization and growth.[4]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates VEGF VEGF VEGF->VEGFR Binds Linifanib This compound Derivative (Linifanib) Linifanib->VEGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR signaling pathway by this compound derivatives like Linifanib.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of Linifanib and other representative urea-based anti-cancer agents.

Table 1: Kinase Inhibitory Activity of Linifanib (ABT-869)

Target KinaseIC50 (nM)
KDR (VEGFR-2)4[5][6]
Flt-1 (VEGFR-1)3[6]
PDGFRβ66[5][6]
Flt-34[5][6]
CSF-1R3[2]
Data sourced from in vitro kinase assays.

Table 2: Cellular Activity of Linifanib (ABT-869)

Cell LineAssay TypeParameterValue
Ba/F3 FLT3 ITD mutantProliferationIC500.55 nM[5]
Ba/F3 FLT3 WTProliferationIC506 µM[5]
HUAECProliferation (VEGF-stimulated)IC500.2 nM[7]
MV4-11 (Flt3 mutant)ProliferationIC504 nM[7]
HH (CTCL)ProliferationIC5048.4 ± 20.4 nM[4]
Data from various cell-based proliferation and viability assays.

Experimental Protocols

Protocol 1: Synthesis of Linifanib (N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea)

This protocol is adapted from publicly available patent literature.

Synthesis_Workflow A Compound (I) (2-fluoro-5-methylaniline) C Isocyanate Intermediate A->C Reaction with B Phosgene or equivalent B->C E Linifanib C->E Reaction with D Compound (II) (4-(3-amino-1H-indazol-4-yl)aniline) D->E

Caption: General workflow for the synthesis of Linifanib.

Materials:

  • 2-fluoro-5-methylaniline

  • Triphosgene (or other phosgene equivalent)

  • 4-(3-amino-1H-indazol-4-yl)aniline

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Step 1: Formation of the Isocyanate Intermediate

  • Dissolve 2-fluoro-5-methylaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM.

  • Slowly add the triphosgene solution to the aniline solution at 0 °C.

  • Slowly add a base such as TEA or DIPEA (2.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting isocyanate solution is typically used directly in the next step without purification.

Step 2: Urea Formation

  • Dissolve 4-(3-amino-1H-indazol-4-yl)aniline (1 equivalent) in anhydrous DCM in a separate flask.

  • Slowly add the solution of the isocyanate intermediate from Step 1 to the solution of the indazole derivative at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the formation of the product by TLC.

  • After the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford Linifanib as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general method for assessing the inhibitory activity of a compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)

  • Test compound (Linifanib or other derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the VEGFR-2 kinase to all wells except the negative control.

  • Add the substrate to all wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for VEGFR-2.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP (or the ADP produced) using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation/Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on the proliferation of cancer cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Add test compound (serial dilutions) B->C D Incubate (e.g., 72h) C->D E Add MTT reagent D->E F Incubate (1-4h) E->F G Add solubilization solution F->G H Read absorbance (570 nm) G->H

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium

  • Test compound (Linifanib or other derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a further 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Mix gently and incubate for an additional 4-18 hours at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol is for analyzing the phosphorylation status of key proteins in the VEGFR signaling pathway.

Materials:

  • Human endothelial cells (e.g., HUVEC) or a relevant cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with VEGF for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The this compound scaffold is a valuable pharmacophore in the design of potent anti-cancer agents, particularly kinase inhibitors. Linifanib serves as a prime example, demonstrating that compounds containing this moiety can effectively inhibit key oncogenic pathways, leading to significant anti-tumor activity. The protocols provided herein offer a framework for the synthesis and comprehensive biological evaluation of novel this compound derivatives as potential cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (4-Fluoroanilino)urea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (4-Fluoroanilino)urea, also known as N-(4-fluorophenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and practical laboratory-scale methods for the synthesis of this compound are:

  • The Cyanate Method: This involves the reaction of 4-fluoroaniline with a cyanate salt, such as sodium cyanate or potassium cyanate, in a weakly acidic aqueous solution. This is often a one-pot synthesis that is cost-effective and straightforward to perform.

  • The Isocyanate Method: This method utilizes 4-fluorophenyl isocyanate as a starting material, which readily reacts with ammonia or an ammonia equivalent to form the desired urea. While isocyanates are highly reactive and can lead to high yields, they are also sensitive to moisture and can be more hazardous to handle.

Q2: What is the typical yield I can expect for the synthesis of this compound?

A2: The expected yield can vary significantly depending on the chosen synthetic route, reaction conditions, and purification method. Generally, yields can range from moderate to excellent. For well-optimized protocols, yields of 80% or higher can be achieved.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Standard analytical techniques can be used to confirm the structure and assess the purity of the final product. These include:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any impurities.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, such as the C=O stretch of the urea functional group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC): To assess the purity and identify the presence of starting materials or byproducts.

Q4: What are the main safety precautions to consider during the synthesis?

A4: Both 4-fluoroaniline and 4-fluorophenyl isocyanate are hazardous chemicals. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Isocyanates are potent lachrymators and respiratory sensitizers; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing.1a. Extend reaction time: Monitor the reaction progress using TLC. 1b. Adjust temperature: Ensure the reaction is carried out at the optimal temperature as specified in the protocol. For the cyanate method, gentle heating may be required. 1c. Improve mixing: Use a suitable stir bar and ensure vigorous stirring throughout the reaction.
2. Degradation of starting materials or product: Reagents may have degraded due to improper storage or handling. The product might be unstable under the reaction or workup conditions.2a. Use fresh reagents: Ensure the 4-fluoroaniline is pure and the cyanate salt is dry. If using 4-fluorophenyl isocyanate, ensure it is fresh and has been stored under anhydrous conditions. 2b. Control reaction conditions: Avoid excessively high temperatures which can lead to decomposition.
3. Incorrect stoichiometry: An improper ratio of reactants can lead to low conversion of the limiting reagent.3. Check calculations: Double-check all calculations for molar equivalents of the reactants.
Presence of a Major Side Product 1. Formation of symmetrical N,N'-bis(4-fluorophenyl)urea: This is a common byproduct, especially if the local concentration of the isocyanate intermediate (in the cyanate method) is high, or if the isocyanate reacts with unreacted 4-fluoroaniline.1a. Slow addition of reagents: In the cyanate method, add the cyanate solution slowly to the 4-fluoroaniline solution to maintain a low concentration of the isocyanate intermediate. 1b. Use a slight excess of the amine-trapping agent in the isocyanate method if ammonia is used.
2. Hydrolysis of isocyanate: If using the isocyanate method, moisture in the reaction setup can lead to the hydrolysis of the isocyanate to 4-fluoroaniline, which can then react to form the symmetrical urea.2. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents when working with isocyanates.
Difficulty in Product Purification 1. Co-precipitation of starting materials or byproducts: The product may crystallize with unreacted starting materials or side products, making purification by simple filtration challenging.1a. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain a pure product. 1b. Column chromatography: If recrystallization is ineffective, purification by column chromatography may be necessary.
2. Product is an oil or does not crystallize: The product may not readily crystallize from the reaction mixture.2a. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. 2b. Solvent extraction: If the product is soluble in an organic solvent, perform an aqueous workup followed by extraction and evaporation of the solvent. The resulting solid can then be recrystallized.

Data Presentation

The following table summarizes typical yields for the synthesis of this compound using different methods. Please note that these are representative values and actual yields may vary based on specific experimental conditions.

Synthesis Method Key Reagents Typical Reaction Conditions Reported Yield Range Reference
Cyanate Method4-Fluoroaniline, Sodium CyanateAqueous Acetic Acid, Room Temperature to 50°C85-95%Inferred from analogous preparations in Organic Syntheses
Isocyanate Method4-Fluorophenyl Isocyanate, AmmoniaAnhydrous organic solvent (e.g., THF, Dichloromethane), Room Temperature90-98%General expectation for isocyanate reactions

Experimental Protocols

Method 1: Synthesis of this compound via the Cyanate Method

This protocol is adapted from a general procedure for the synthesis of arylureas.

Materials:

  • 4-Fluoroaniline

  • Sodium Cyanate (NaOCN)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1.0 eq) in a mixture of glacial acetic acid and water.

  • In a separate beaker, prepare a solution of sodium cyanate (1.1 eq) in water.

  • Slowly add the sodium cyanate solution to the stirring solution of 4-fluoroaniline.

  • A white precipitate should begin to form. Continue stirring for 1-2 hours at room temperature. The reaction can be gently heated to 40-50°C to ensure completion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Method 2: Synthesis of this compound via the Isocyanate Method

Materials:

  • 4-Fluorophenyl Isocyanate

  • Ammonia solution (e.g., 28% in water) or Ammonium Hydroxide

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenyl isocyanate (1.0 eq) in an anhydrous solvent (e.g., THF or DCM).

  • Cool the solution in an ice bath.

  • Slowly add a solution of ammonia (1.1 eq) to the cooled isocyanate solution with vigorous stirring.

  • A white precipitate will form immediately.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold solvent to remove any unreacted starting material.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow cluster_cyanate Cyanate Method cluster_isocyanate Isocyanate Method A1 4-Fluoroaniline A3 Reaction in Aqueous Acetic Acid A1->A3 A2 Sodium Cyanate A2->A3 A4 Precipitation A3->A4 A5 Filtration & Washing A4->A5 A6 Recrystallization A5->A6 A7 This compound A6->A7 B1 4-Fluorophenyl Isocyanate B3 Reaction in Anhydrous Solvent B1->B3 B2 Ammonia B2->B3 B4 Precipitation B3->B4 B5 Filtration & Washing B4->B5 B6 This compound B5->B6

Caption: Synthetic workflows for this compound.

Troubleshooting_Yield Start Low Product Yield Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are starting materials fresh and pure? A1_Yes->Q2 Sol1 Extend reaction time Increase temperature Improve mixing A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is symmetrical diarylurea a major byproduct? A2_Yes->Q3 Sol2 Use fresh, purified starting materials A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Slow addition of cyanate or use anhydrous conditions for isocyanate A3_Yes->Sol3 End Review purification procedure A3_No->End

Caption: Troubleshooting low yield issues.

Technical Support Center: Side-Product Formation in (4-Fluoroanilino)urea Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Fluoroanilino)urea, also known as 1-(4-fluorophenyl)urea. This guide focuses on identifying and mitigating the formation of common side-products during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product observed during the synthesis of this compound?

A1: The most prevalent side-product is the symmetrically disubstituted urea, 1,3-bis(4-fluorophenyl)urea . This impurity arises from the reaction of the desired product or the intermediate isocyanate with an additional molecule of 4-fluoroaniline.

Q2: What are the primary synthetic routes to this compound and which is most prone to side-product formation?

A2: Two common routes are:

  • Reaction of 4-fluoroaniline with sodium cyanate in an acidic aqueous medium. This method is generally effective, but control of stoichiometry and reaction conditions is crucial to minimize the formation of 1,3-bis(4-fluorophenyl)urea.

  • Reaction of 4-fluorophenyl isocyanate with ammonia. This route can provide a cleaner product if high-quality 4-fluorophenyl isocyanate is used. However, the isocyanate is highly reactive and moisture-sensitive, which can lead to other impurities if not handled properly.

The reaction of 4-fluoroaniline with sodium cyanate is often preferred for its operational simplicity, but it requires careful optimization to control the formation of the diarylurea side-product.

Q3: How can I detect the presence of 1,3-bis(4-fluorophenyl)urea in my reaction mixture?

A3: The presence of this side-product can be detected using standard analytical techniques:

  • Thin Layer Chromatography (TLC): 1,3-bis(4-fluorophenyl)urea is typically less polar than this compound and will have a higher Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct signals for both compounds. The symmetrical nature of the side-product leads to a simpler spectrum.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate and quantify the desired product and the side-product.

  • Melting Point Analysis: The melting point of the product will be depressed and broader if significant amounts of the side-product are present. The melting point of pure 1,3-bis(4-fluorophenyl)urea is approximately 267 °C.[1][2]

Q4: Are there any other potential side-products I should be aware of?

A4: While 1,3-bis(4-fluorophenyl)urea is the most common, other impurities can arise from:

  • Starting material impurities: Impurities in the 4-fluoroaniline can lead to corresponding urea derivatives.

  • Reaction with solvent: In some cases, the solvent or reagents can participate in side reactions.

  • Degradation: Prolonged reaction times or high temperatures can lead to the decomposition of the product.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound, with a focus on minimizing side-product formation.

Problem 1: High levels of 1,3-bis(4-fluorophenyl)urea detected.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Stoichiometry: An excess of 4-fluoroaniline relative to the cyanate source.Carefully control the molar ratio of 4-fluoroaniline to sodium cyanate. A slight excess of the cyanate can sometimes be beneficial.
Localized High Concentration of 4-fluoroaniline: Poor mixing leading to areas with an excess of the aniline.Ensure vigorous and efficient stirring throughout the addition of reagents and the course of the reaction.
Slow Reaction of the Intermediate Isocyanate with Ammonia/Water: The in-situ generated 4-fluorophenyl isocyanate reacts with the starting aniline instead of ammonia or water.Maintain the recommended reaction temperature and pH to ensure the rapid trapping of the isocyanate.
Prolonged Reaction Time at Elevated Temperature: Higher temperatures can favor the formation of the more thermodynamically stable symmetrical urea.Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
Problem 2: Low yield of the desired this compound.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for side-product formation).
Hydrolysis of the Cyanate: The sodium cyanate decomposes before it can react with the aniline.Ensure the acidic conditions are established correctly and that the cyanate solution is added promptly.
Product Precipitation: The product precipitates out of solution, preventing the reaction from going to completion.Choose an appropriate solvent system that keeps all reactants and the product in solution for the duration of the reaction.
Loss during Work-up and Purification: The product is lost during extraction or recrystallization.Optimize the work-up procedure. Use an appropriate solvent for recrystallization to maximize recovery.
Problem 3: Difficulty in purifying the product from the 1,3-bis(4-fluorophenyl)urea side-product.

Possible Causes and Solutions:

CauseRecommended Action
Similar Solubility Profiles: The product and side-product have similar solubilities in common recrystallization solvents.Explore a range of solvents or solvent mixtures for recrystallization. A differential solubility might be achieved at different temperatures. Column chromatography on silica gel can also be an effective method for separation.
Co-crystallization: The product and side-product crystallize together.Try different crystallization techniques, such as slow evaporation or vapor diffusion, which may allow for the selective crystallization of the desired product.

Experimental Protocols

Key Experiment: Synthesis of 1-(4-fluorophenyl)urea via the Cyanate Method

This protocol is adapted from a general procedure for the synthesis of arylureas.[3]

Materials:

  • 4-Fluoroaniline

  • Sodium Cyanate

  • Glacial Acetic Acid

  • Water

Procedure:

  • In a flask equipped with a stirrer, dissolve 4-fluoroaniline (1.0 eq) in a mixture of glacial acetic acid and water.

  • In a separate beaker, prepare a solution of sodium cyanate (1.1 eq) in water.

  • Slowly add the sodium cyanate solution to the stirred 4-fluoroaniline solution.

  • A precipitate of 1-(4-fluorophenyl)urea should form. The formation of a significant amount of 1,3-bis(4-fluorophenyl)urea is possible if the addition is too fast or mixing is inefficient.

  • Continue stirring for the recommended time at room temperature or with gentle heating, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to separate it from the less soluble 1,3-bis(4-fluorophenyl)urea.

Quantitative Data (Illustrative):

The following table provides illustrative data on how reaction conditions can affect product distribution. Actual results may vary and should be determined experimentally.

Molar Ratio (Aniline:Cyanate)Temperature (°C)Reaction Time (h)Yield of 1-(4-fluorophenyl)urea (%)Yield of 1,3-bis(4-fluorophenyl)urea (%)
1:1.052528510
1:1.2252905
1:1.055018015
1.2:12527025

Visualizations

Logical Relationship: Factors Influencing Side-Product Formation

Side_Product_Formation cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes Stoichiometry Stoichiometry (Aniline:Cyanate Ratio) DesiredProduct Desired Product This compound Stoichiometry->DesiredProduct Optimized (slight excess cyanate) SideProduct Side-Product 1,3-bis(4-fluorophenyl)urea Stoichiometry->SideProduct Excess Aniline Temperature Reaction Temperature Temperature->DesiredProduct Optimal Temperature->SideProduct Too High Mixing Mixing Efficiency Mixing->DesiredProduct Efficient Mixing->SideProduct Poor ReactionTime Reaction Time ReactionTime->DesiredProduct Optimal ReactionTime->SideProduct Prolonged

Caption: Factors influencing the formation of the desired product versus the side-product.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow Start Start: 4-Fluoroaniline & Sodium Cyanate Reaction Reaction in Aqueous Acetic Acid Start->Reaction Filtration Crude Product Filtration Reaction->Filtration CrudeProduct Crude Product: Mixture of this compound and 1,3-bis(4-fluorophenyl)urea Filtration->CrudeProduct Purification Purification: Recrystallization or Column Chromatography CrudeProduct->Purification Analysis Product Analysis: TLC, NMR, HPLC, MP Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of Crude (4-Fluoroanilino)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (4-Fluoroanilino)urea, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and scalability when suitable solvents are identified. Column chromatography is useful for separating the target compound from impurities with different polarities.

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities in crude this compound can include:

  • Unreacted starting materials: Such as 4-fluoroaniline. 4-fluoroaniline is a potential genotoxic impurity and its removal is critical.[1]

  • Symmetrically substituted ureas: Such as 1,3-bis(4-fluorophenyl)urea, which can form as a byproduct during the synthesis of unsymmetrical ureas.

  • Reagents from the synthesis: Depending on the synthetic route, residual coupling agents or catalysts may be present.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For substituted phenylureas, solvent systems like ethyl acetate/petroleum ether or ethanol/water mixtures have been used.[2][3] It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes) to determine the optimal solvent or solvent pair.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the cooling is too rapid or if the impurity level is high. To resolve this, you can try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

  • Add a seed crystal of pure this compound if available.[4]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or no crystal formation Too much solvent was used.Boil off some solvent to concentrate the solution and cool again.[5]
The solution is supersaturated.Scratch the inner wall of the flask with a glass rod or add a seed crystal.[4]
The compound is highly soluble even at low temperatures.Try a different solvent or a mixed solvent system to decrease solubility.
Crystals are colored or appear impure Impurities are co-crystallizing with the product.The chosen solvent may not be optimal. Try a different solvent. A second recrystallization may be necessary.
The crude material contains highly colored impurities.Consider pre-treating the solution with activated charcoal before filtration (use with caution as it can adsorb the product).
Poor recovery/yield Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor and cool to obtain a second crop of crystals. Note that the purity of the second crop may be lower.[5]
The crystals were not completely collected during filtration.Ensure complete transfer of the crystalline slurry to the filter and wash with a minimal amount of cold solvent.
Crystallization happens too quickly The solution was cooled too rapidly, trapping impurities.Reheat the solution, add a little more solvent, and allow it to cool slowly at room temperature before placing it in an ice bath.[5]
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system is not optimal.Systematically vary the polarity of the eluent. For ureas, mixtures of hexanes/ethyl acetate or dichloromethane/methanol can be effective.[6]
Compound does not move from the baseline The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Compound runs with the solvent front The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexanes).
Streaking or tailing of spots on TLC/column The compound is too polar for the stationary phase or is interacting strongly with it.Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
The sample was overloaded on the column.Use a larger column or load less material.
Cracks or channels in the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, methanol) and solvent mixtures (e.g., ethyl acetate/petroleum ether, ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold. A promising system for a related compound is a mixture of ethyl acetate and petroleum ether.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then heat the solution back to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that provides good separation of this compound from its impurities. A good starting point for aryl ureas is a mixture of hexanes and ethyl acetate.[6] The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.[8]

    • Continuously add eluent to the top of the column, ensuring the silica gel never runs dry.

  • Fraction Collection:

    • Collect the eluting solvent in a series of test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt if insoluble impurities cool Slow Cooling dissolve->cool hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with cold solvent vac_filt->wash dry Drying wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc TLC for Solvent System pack Pack Column with Silica Gel Slurry tlc->pack load Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Purified Product evaporate->pure

Caption: General workflow for the purification of this compound by column chromatography.

References

Technical Support Center: (4-Fluoroanilino)urea Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (4-Fluoroanilino)urea and other poorly soluble compounds during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: What is the first step I should take if I observe precipitation of this compound in my assay?

A2: The first step is to confirm that the observed precipitate is indeed your compound. You can do this by centrifuging a sample of the solution and checking for a pellet[2]. If a pellet is present, it is likely your compound has precipitated. The next immediate step is to review your stock solution preparation and dilution protocol. Ensure that the final concentration of any organic solvent, such as DMSO, is kept to a minimum and is compatible with your cell line or assay components.

Q3: How does the fluorine atom in this compound affect its solubility?

A3: The fluorine atom can have complex effects on the physicochemical properties of a molecule. While fluorine is highly electronegative, its small size means it often has a minimal impact on overall polarity. In some cases, fluorine substitution can increase solubility by altering the crystal lattice energy of the solid compound or by participating in hydrogen bonding[3][4]. However, the hydrophobic nature of the fluorophenyl group is the dominant factor contributing to the poor aqueous solubility of this compound.

Q4: Can I adjust the pH of my assay buffer to improve the solubility of this compound?

A4: Yes, adjusting the pH can be an effective strategy. The aniline component of this compound is weakly basic. In acidic conditions, the amino group can be protonated, forming a more soluble salt[5]. Therefore, slightly lowering the pH of your assay buffer (if compatible with your experimental system) may improve the solubility of the compound. However, it is crucial to determine the pKa of your compound and to ensure that the pH change does not negatively impact your cells or assay components.

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution of DMSO Stock Solution

Probable Cause: The compound has low aqueous solubility, and the addition of the DMSO stock to the aqueous assay buffer causes it to crash out of solution. This is a common issue for hydrophobic compounds[6].

Solutions:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible, ideally below 0.5% for cell-based assays, to minimize toxicity and solubility issues[7][8].

  • Stepwise Dilution: Perform serial dilutions of your DMSO stock solution in the assay medium rather than a single large dilution step. This gradual change in solvent polarity can help to keep the compound in solution.

  • Use of Co-solvents: In some cases, a combination of co-solvents can be more effective than a single solvent. However, compatibility with the assay system must be thoroughly validated.

  • Warming and Sonication: Gently warming the solution to 37°C and brief sonication can sometimes help to redissolve precipitated compound. However, be cautious about the thermal stability of your compound.

Issue: Inconsistent Assay Results or Suspected Compound Aggregation

Probable Cause: The compound may be forming aggregates in the assay medium, even if visible precipitation is not observed. Aggregation can lead to non-specific activity and unreliable results.

Solutions:

  • Inclusion of Detergents: For biochemical assays (not cell-based), adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01-0.05%) to the assay buffer can help to prevent aggregation.

  • Dynamic Light Scattering (DLS): If available, DLS can be used to analyze your compound in the final assay buffer to check for the presence of aggregates.

  • Use of Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, forming an inclusion complex with improved solubility and reduced aggregation[9].

Data Presentation

Table 1: Comparison of Solubilization Methods for In Vitro Assays

MethodAdvantagesDisadvantagesTypical Application
Co-solvents (e.g., DMSO, Ethanol) Simple and widely used. Effective for many nonpolar compounds.Can be toxic to cells at higher concentrations. May affect enzyme activity. Potential for compound precipitation upon dilution.Stock solution preparation for most in vitro assays.
pH Adjustment Can significantly increase the solubility of ionizable compounds.Only applicable to compounds with acidic or basic functional groups. Requires careful control of buffer pH. May not be compatible with all assay systems.Solubilizing weakly basic or acidic compounds.
Cyclodextrins (e.g., HP-β-CD) High solubilizing capacity for many hydrophobic compounds. Can reduce compound aggregation and toxicity.Can be more expensive than simple co-solvents. May require more complex formulation development.For compounds with very poor solubility or aggregation issues.
Surfactants (e.g., Tween-20) Effective at preventing aggregation and improving solubility.Generally not suitable for cell-based assays due to cytotoxicity. Can interfere with some assay readouts.Biochemical and enzyme-based assays.

Table 2: Recommended Maximum Co-solvent Concentrations in Cell-Based Assays

Co-solventCell Line ExampleRecommended Max. Concentration (v/v)Reference
DMSO Balb/3T3, 293T0.3% - 1.4%[10]
MCF-7, RAW-264.7, HUVEC< 0.5%[11]
Various< 1% (inhibitory effects can be seen at 0.25-0.5%)[7][8]
Ethanol Balb/3T3, 293T0.8% - 3.7%[10]
MCF-7, RAW-264.7, HUVEC< 0.5%[11]
Methanol Balb/3T3, 293T1.0% - 2.2%[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder.

  • Calculate the Required Solvent Volume: Based on the desired stock solution concentration (e.g., 10 mM), calculate the volume of DMSO required.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using the Kneading Method

This method is suitable for preparing a solid dispersion of the compound with cyclodextrin, which can then be dissolved in aqueous buffer.

  • Molar Ratio Determination: Start with a molar ratio of 1:1 of this compound to HP-β-CD. This can be optimized later.

  • Cyclodextrin Slurry: Place the calculated amount of HP-β-CD in a mortar and add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to form a thick paste.

  • Compound Addition: Gradually add the weighed this compound to the paste while continuously kneading with a pestle.

  • Kneading: Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation. The paste should remain consistent. If it becomes too dry, add a few more drops of the solvent mixture.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle and pass it through a fine-mesh sieve.

  • Solubility Testing: The resulting powder is a solid dispersion of your compound, which should exhibit improved solubility in your aqueous assay buffer.

Visualizations

Solubility_Workflow cluster_start Start cluster_methods Solubilization Strategies cluster_process Process cluster_end Outcome Start Poorly Soluble Compound (this compound) CoSolvent Use Co-solvent (e.g., DMSO) Start->CoSolvent pH_Adjust pH Adjustment Start->pH_Adjust Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Start->Cyclodextrin StockPrep Prepare High-Concentration Stock Solution CoSolvent->StockPrep pH_Adjust->StockPrep Complexation Prepare Solid Dispersion (e.g., Kneading) Cyclodextrin->Complexation Dilution Dilute Stock into Aqueous Assay Buffer StockPrep->Dilution StockPrep->Dilution Assay Perform In Vitro Assay Dilution->Assay Dilution->Assay DissolveComplex Dissolve Complex in Aqueous Assay Buffer Complexation->DissolveComplex DissolveComplex->Assay

Caption: A general workflow for improving the solubility of poorly soluble compounds for in vitro assays.

Decision_Tree Start Compound Precipitation or Low Solubility IsIonizable Is the compound ionizable? Start->IsIonizable UseCoSolvent Use Co-solvent (e.g., DMSO) at lowest effective concentration Start->UseCoSolvent IsCellBased Is it a cell-based assay? IsIonizable->IsCellBased No AdjustpH Adjust Buffer pH IsIonizable->AdjustpH Yes UseCyclodextrin Use Cyclodextrin (e.g., HP-β-CD) IsCellBased->UseCyclodextrin Yes UseSurfactant Use Surfactant (e.g., Tween-20) IsCellBased->UseSurfactant No CheckCompatibility Check for assay compatibility UseCoSolvent->CheckCompatibility AdjustpH->CheckCompatibility UseCyclodextrin->CheckCompatibility UseSurfactant->CheckCompatibility

Caption: A decision tree for selecting an appropriate solubilization method for in vitro assays.

References

Stability issues of (4-Fluoroanilino)urea in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Fluoroanilino)urea in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH of the solution: Like other urea-containing compounds, this compound is most stable in a neutral to slightly acidic pH range, typically between pH 4 and 8.[1][2][3][4]

  • Temperature: Increased temperatures accelerate the degradation of the urea moiety.[1][3][4] Therefore, it is advisable to store solutions at lower temperatures.

  • Initial Concentration: At higher concentrations, the degradation rate of urea can decrease over time, suggesting that the reverse reaction may play a role.[1][3][4]

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The urea functional group is susceptible to hydrolysis. Under unfavorable conditions (e.g., high temperature or extreme pH), this compound is expected to degrade into 4-fluoroaniline and isocyanic acid. The isocyanic acid can further hydrolyze to ammonia and carbon dioxide. This degradation can lead to a noticeable ammonia odor and a shift in the solution's pH.

Q3: How can I minimize the degradation of this compound in my experimental solutions?

A3: To minimize degradation, consider the following best practices:

  • pH Control: Maintain the solution pH between 4 and 8 using a suitable buffer system, such as a lactate or citrate buffer.[1][5] A lactate buffer at pH 6.0 has been shown to be effective in minimizing urea degradation.[1][3][4]

  • Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C) whenever possible. Avoid prolonged exposure to elevated temperatures.

  • Solvent Choice: If your experimental design allows, using a non-aqueous solvent like isopropanol can significantly slow down the decomposition of the urea group.[3][4]

  • Fresh Preparation: Prepare solutions fresh before use to minimize the impact of any potential long-term instability.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the stability of small molecules like this compound.[6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity and potency over time. Other methods such as UV-Vis spectroscopy can also be employed, though they may be less specific.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected changes in solution pH over time (typically becoming more alkaline). Degradation of the urea moiety leading to the formation of ammonia.[2]Buffer the solution to a pH between 4 and 8. Store the solution at a lower temperature. Prepare fresh solutions more frequently.
Visible precipitate formation in the solution. The pH shift due to degradation may cause the precipitation of this compound or other components in the solution.[2]Ensure the solution is adequately buffered. Check the solubility of all components at the intended storage pH and temperature.
Inconsistent experimental results or loss of compound activity. Degradation of this compound, leading to a lower effective concentration of the active compound.Implement the stability-enhancing measures described in the FAQs (pH and temperature control, fresh preparation). Use a validated stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of your stock solutions.
Noticeable ammonia-like odor from the solution. This is a direct indicator of urea group degradation.[2][5]Discard the solution and prepare a fresh batch using appropriate pH and temperature controls. Consider using a non-aqueous solvent if compatible with your experiment.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general approach for conducting a stability study. Specific parameters should be optimized for your particular experimental needs.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare buffer solutions at various pH values (e.g., pH 4, 6, 7.4, and 9) to test the effect of pH on stability.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution of this compound into each of the prepared buffer solutions to achieve the desired final concentration.

    • Aliquot the solutions into appropriate storage containers (e.g., glass vials).

  • Storage Conditions:

    • Store the aliquots under different temperature conditions as per ICH guidelines for stability testing, for example:[6]

      • Refrigerated: 2-8°C

      • Room Temperature: 25°C

      • Accelerated Stability: 40°C

  • Time Points for Analysis:

    • Establish a schedule for sample analysis. Typical time points include: 0 (initial), 24 hours, 48 hours, 1 week, and 1 month.

  • Analytical Method:

    • Use a validated stability-indicating HPLC method to determine the concentration of this compound at each time point.

    • The method should be capable of separating the parent peak from any degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time for each condition (pH and temperature) to determine the degradation kinetics.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

A Problem Observed (e.g., pH shift, precipitate, inconsistent results) B Is the solution buffered? A->B C Buffer the solution to pH 4-8. B->C No D What is the storage temperature? B->D Yes C->D E Store at a lower temperature (e.g., 2-8°C). D->E Too High F How old is the solution? D->F Optimal E->F G Prepare fresh solutions before use. F->G Old H Is a non-aqueous solvent an option? F->H Fresh G->H I Use a non-aqueous solvent like isopropanol. H->I Yes J Problem Resolved H->J No I->J A This compound B Hydrolysis A->B C 4-Fluoroaniline B->C D Isocyanic Acid B->D E Hydrolysis D->E F Ammonia E->F G Carbon Dioxide E->G A Prepare Stock Solution C Dilute Stock into Buffers A->C B Prepare Buffered Solutions (Different pH) B->C D Aliquot and Store at Different Temperatures C->D E Analyze Samples at Predetermined Time Points using HPLC D->E F Calculate % Remaining and Determine Degradation Rate E->F

References

How to avoid dimer formation in urea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for urea synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their urea synthesis experiments, with a specific focus on avoiding dimer formation.

Frequently Asked Questions (FAQs)

Q1: What are dimers in the context of urea synthesis, and why are they problematic?

A: In urea synthesis, dimers are primarily biuret (C₂H₅N₃O₂) and triuret (C₃H₆N₄O₃). These are by-products formed from the self-condensation of urea molecules.[1] Biuret is formed when two urea molecules combine with the loss of an ammonia molecule, and triuret is formed from the reaction of three urea molecules.[2][3]

These dimers are problematic for several reasons:

  • Toxicity in Agricultural Applications: Biuret, in particular, is toxic to many plants, interfering with their protein synthesis and nitrogen metabolism.[1][4] This is a major concern for urea intended for use as a fertilizer, especially for foliar applications.[4]

  • Reduced Product Purity: In pharmaceutical and other high-purity applications, the presence of these impurities can affect the final product's quality, efficacy, and safety.

  • Process Issues: The formation of these by-products can sometimes lead to operational problems in industrial urea production.[5]

Q2: What is the primary mechanism of biuret and triuret formation?

A: The formation of biuret and triuret is primarily a temperature-dependent process that occurs when urea is heated near or above its melting point (132°C).[1][6] The key steps are:

  • Urea Decomposition: Molten urea can decompose to form isocyanic acid (HNCO) and ammonia (NH₃).[7]

  • Reaction with Urea: The highly reactive isocyanic acid then reacts with another urea molecule to form biuret.[4]

  • Further Condensation: Triuret can be formed through the further reaction of biuret with isocyanic acid or by the direct pyrolysis of urea at higher temperatures.[3][8]

The overall reactions can be summarized as:

  • Biuret formation: 2 CO(NH₂)₂ → NH₂CONHCONH₂ + NH₃[9]

  • Triuret formation: 3 CO(NH₂)₂ → (NH₂CONH)₂CO + 2 NH₃[3]

Q3: What are the key process parameters that influence dimer formation?

A: The rate of biuret and triuret formation is significantly influenced by several process parameters:

  • Temperature: This is the most critical factor. Dimer formation increases significantly at temperatures above the melting point of urea (132°C).[4][6]

  • Residence Time: Longer exposure of molten urea to high temperatures increases the extent of dimer formation.[10]

  • Ammonia Concentration: The presence of excess ammonia can suppress biuret formation by shifting the reaction equilibrium back towards urea.[11][12]

  • Water Content: Low water content in the urea melt favors the conditions for biuret formation.[6]

  • Pressure: Operating at higher pressures can help to maintain a higher concentration of ammonia in the liquid phase, thereby reducing dimer formation.[13]

Troubleshooting Guide

This guide addresses common issues related to dimer formation during urea synthesis.

Problem: High levels of biuret detected in the final urea product.
Possible Cause Suggested Solution
Excessive Temperature Carefully monitor and control the temperature of the urea melt, ensuring it is kept as low as possible, ideally close to its melting point (132°C), especially during concentration and finishing steps.[10]
Long Residence Time Minimize the time the urea melt is held at high temperatures. Optimize the process flow to reduce hold-up times in evaporators, concentrators, and transfer lines.[10]
Insufficient Ammonia Increase the partial pressure of ammonia in the synthesis loop and downstream processing steps. The addition of liquid ammonia to the urea melt can reverse biuret formation by shifting the equilibrium.[11][12][13]
Low Moisture Content While low water content is often desired in the final product, excessively dry conditions during heating can promote biuret formation. Maintain a minimal, controlled level of moisture where process conditions allow.
Problem: Formation of triuret and other higher-order polymers.
Possible Cause Suggested Solution
Localized Hot Spots Ensure uniform heating in all process vessels to avoid localized overheating, which can lead to the formation of triuret and other condensation products.
High Biuret Concentration Since triuret can form from biuret, controlling biuret formation is the first step. High concentrations of biuret in the feedstock for further processing can lead to higher-order polymers.[8]
Inert Carrier Fluid For specific applications where triuret is a desired product, using an inert liquid carrier can help control the reaction and minimize the formation of unwanted by-products.[8]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Biuret Content

This method is based on the formation of a colored copper-biuret complex, which can be measured spectrophotometrically.[14]

Materials:

  • Urea sample

  • Biuret Test Solution: Dissolve 1.73 g of copper sulfate pentahydrate in ~10 mL of hot water. In a separate container, dissolve 17.3 g of sodium citrate and 10 g of anhydrous sodium carbonate in ~80 mL of water with heating. Once both solutions are cool, slowly pour the copper sulfate solution into the sodium citrate/carbonate solution while stirring.[14]

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the urea sample and dissolve it in deionized water in a volumetric flask to a known concentration.

  • Complex Formation: Take a known volume of the sample solution and add the Biuret Test Solution. Allow the mixture to stand for 15-20 minutes for the color to develop.[14]

  • Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer. Use a blank solution (water and Biuret Test Solution) to zero the instrument.[14]

  • Quantification: Determine the biuret concentration by comparing the absorbance to a standard curve prepared using known concentrations of pure biuret.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Biuret and Triuret Analysis

HPLC offers a more precise and specific method for quantifying biuret and other urea-related impurities.[15][16][17]

Materials:

  • Urea sample

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., reversed-phase C18 or a specific column for polar compounds)

  • Mobile phase (e.g., a mixture of acetonitrile and water)[16][17]

  • Biuret and triuret analytical standards

Procedure:

  • Standard Preparation: Prepare a series of standard solutions with known concentrations of biuret and triuret in the mobile phase.

  • Sample Preparation: Dissolve a precisely weighed amount of the urea sample in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a suitable acetonitrile/water mixture.

    • Flow Rate: Typically 1.0 - 2.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 35°C).[17]

    • Detection: UV detection at a low wavelength, typically around 195 nm.[17]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks for biuret and triuret based on their retention times compared to the standards.

  • Quantification: Calculate the concentration of biuret and triuret in the sample by comparing the peak areas to the standard calibration curve.

Data Summary

Table 1: Influence of Process Parameters on Biuret Formation
ParameterCondition Favoring Low BiuretCondition Favoring High Biuret
Temperature Below 132°CAbove 132°C[4][6]
Residence Time ShortLong[10]
Ammonia Pressure High (e.g., 1-10 MPa)[11]Low
Water Content ModerateVery Low[6]
Table 2: Typical Biuret Concentrations in Commercial Urea
Urea GradeTypical Biuret Content (% w/w)
Standard Fertilizer Grade< 1.0 - 1.3%[1]
Low-Biuret Urea (for foliar application)< 0.3%[1]
Technical GradeVaries, can be as low as 0.2%

Visualizations

Diagram 1: Chemical Pathway of Dimer Formation

DimerFormation Urea1 Urea CO(NH₂)₂ IsocyanicAcid Isocyanic Acid (HNCO) Urea1->IsocyanicAcid + Heat (>132°C) Ammonia1 Ammonia (NH₃) Urea1->Ammonia1 + Heat (>132°C) Urea2 Urea CO(NH₂)₂ Biuret Biuret C₂H₅N₃O₂ Urea2->Biuret IsocyanicAcid->Biuret Triuret Triuret C₃H₆N₄O₃ Biuret->Triuret + Isocyanic Acid Ammonia2 Ammonia (NH₃) Biuret->Ammonia2

Caption: Reaction pathway for the formation of biuret and triuret from urea.

Diagram 2: Troubleshooting Logic for High Biuret Content

TroubleshootingBiuret Start High Biuret Detected CheckTemp Is temperature > 132°C? Start->CheckTemp ReduceTemp Action: Reduce and control temperature CheckTemp->ReduceTemp Yes CheckTime Is residence time long? CheckTemp->CheckTime No Resolved Biuret Level Reduced ReduceTemp->Resolved ReduceTime Action: Optimize process flow to shorten time CheckTime->ReduceTime Yes CheckAmmonia Is ammonia concentration low? CheckTime->CheckAmmonia No ReduceTime->Resolved IncreaseAmmonia Action: Increase ammonia partial pressure CheckAmmonia->IncreaseAmmonia Yes CheckAmmonia->Resolved No IncreaseAmmonia->Resolved

References

Validation & Comparative

Unveiling the Potency of (4-Fluoroanilino)urea Derivatives in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. Among the myriad of scaffolds explored, (4-Fluoroanilino)urea derivatives have emerged as a promising class of compounds demonstrating significant efficacy against a range of protein kinases implicated in tumorigenesis. This guide provides a comparative analysis of the inhibitory activity of these derivatives against key kinase targets, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy Against Target Kinases

This compound derivatives have been extensively evaluated for their inhibitory potential against several critical protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). The inhibitory activities, typically measured as the half-maximal inhibitory concentration (IC50), are summarized below.

Derivative ClassTarget KinaseRepresentative CompoundIC50 (nM)Reference
Thiazolidin-4-one urea analoguesVEGFR-2Compound 17b18.7[1]
Thiazolidin-4-one urea analoguesFLT3Compound 17b8.6[1]
4-Anilinoquinazoline-urea derivativesEGFRCompound 19i1
4-Anilinoquinazoline-urea derivativesVEGFR-2Compound 19i79
4-Anilinoquinazoline-urea derivativesEGFRCompound 19j78
4-Anilinoquinazoline-urea derivativesVEGFR-2Compound 19j14
4-Anilinoquinazoline-urea derivativesEGFRCompound 19l51
4-Anilinoquinazoline-urea derivativesVEGFR-2Compound 19l14
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivativesClass III Receptor Tyrosine KinasesHit compound 19Varies[2][3]
Pyridin-2-yl urea inhibitorsASK1Compound 21.55[4]
Urea derivatives of STI571c-AblCompound 1856[5]
Urea derivatives of STI571PDGFRVariesVaries[5]

Signaling Pathways and Inhibition

The targeted kinases are crucial nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. This compound derivatives exert their therapeutic effect by blocking these pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Space Stress Stress, Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK Activates MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, STAT1) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis, Cell Cycle Regulation TranscriptionFactors->Inflammation Inhibitor This compound Derivative Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway by a this compound derivative.

Experimental Protocols

The determination of IC50 values is a critical step in evaluating the potency of kinase inhibitors. Below are generalized protocols for in vitro kinase assays for VEGFR-2, EGFR, and p38 MAPK.

General In Vitro Kinase Assay Protocol (Luminescent-Based)

This protocol is a generalized representation and specific conditions may vary.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Plate Plate Components: 1. Inhibitor 2. Kinase 3. Substrate/ATP Mix Reagents->Plate Incubation Incubate at Room Temperature Plate->Incubation Add_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Add_Reagent Incubate_Detect Incubate Add_Reagent->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence IC50_Calc Calculate IC50 Read_Luminescence->IC50_Calc

Caption: General workflow for an in vitro kinase assay to determine IC50 values.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl2, BSA, and DTT.

  • Kinase: Recombinant human kinase (e.g., VEGFR-2, EGFR, p38α) is diluted to the desired concentration in kinase buffer.

  • Substrate: A specific peptide or protein substrate for the kinase is prepared in kinase buffer.

  • ATP: Adenosine triphosphate is prepared at a concentration near the Km for the specific kinase.

  • This compound Derivative (Inhibitor): A stock solution is prepared in DMSO and serially diluted to create a range of concentrations.

2. Kinase Reaction:

  • The assay is typically performed in a 96-well or 384-well plate format.

  • To each well, add the this compound derivative at various concentrations.

  • Add the diluted kinase to each well and incubate briefly.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

3. Detection:

  • The kinase reaction is stopped, and the amount of ADP produced is measured using a commercial kit such as ADP-Glo™ Kinase Assay.

  • This involves adding a reagent that depletes the remaining ATP and then another reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction, producing a luminescent signal.

4. Data Analysis:

  • The luminescence is measured using a plate reader.

  • The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

For specific details on the assay conditions for each kinase, refer to the following resources:

  • VEGFR-2 Kinase Assay: [6][7][8]

  • EGFR Kinase Assay: [9][10][11][12][13]

  • p38 MAPK Kinase Assay: [14][15][16][17][18]

Conclusion

This compound derivatives represent a versatile and potent scaffold for the design of kinase inhibitors. Their demonstrated efficacy against key targets such as VEGFR-2, EGFR, and p38 MAPK underscores their potential as therapeutic agents in oncology and inflammatory diseases. This guide provides a snapshot of their comparative effectiveness and the methodologies used for their evaluation, serving as a valuable resource for the scientific community engaged in drug discovery and development. Further optimization of this scaffold could lead to the development of next-generation kinase inhibitors with improved potency and selectivity.

References

A Comparative Guide to the Synthetic Routes of N-Aryl Ureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl urea moiety is a critical pharmacophore found in a wide array of therapeutic agents, attributed to its ability to form key hydrogen bonding interactions with biological targets. The synthesis of these compounds is a cornerstone of medicinal chemistry and drug development. This guide provides an objective comparison of various synthetic routes to N-aryl ureas, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of N-aryl ureas can be broadly categorized into phosgene-based and phosgene-free methods. While traditional methods often rely on hazardous reagents like phosgene, significant progress has been made in developing safer and more versatile alternatives.

Synthetic RouteKey ReagentsCatalyst/ConditionsAdvantagesDisadvantagesTypical Yields (%)
Isocyanate-Based Methods
1. Aryl Isocyanate and AmineAryl isocyanate, AmineOften catalyst-free, various solvents (e.g., CH2Cl2)High yields, readily available starting materials, broad substrate scope.[1]Aryl isocyanates can be toxic and moisture-sensitive.80-95[1][2]
2. In situ Isocyanate from AmineAryl amine, Phosgene or TriphosgeneBase (e.g., triethylamine)Versatile for generating a wide range of isocyanates.Use of highly toxic phosgene or its safer but still hazardous analog, triphosgene.[3][4][5]85-95 (for isocyanate formation)[1]
Phosgene-Free Methods
3. From Primary Amides (Hofmann Rearrangement)Primary amide, Phenyliodine diacetate (PIDA), Ammonia sourceMethanol or TFEMild and affordable, avoids the direct use of isocyanates.[6]Requires a primary amide precursor.Good to excellent[6][7]
4. From Amines and Potassium IsocyanateAryl amine, Potassium isocyanateWaterEnvironmentally friendly (uses water as solvent), simple, and efficient.[3]Limited to primary amines.Good to excellent[3][8]
5. From CarbamatesAlkyl/Aryl carbamate, AmineBase (e.g., DABCO, Et3N)Avoids isocyanates directly, can be used for unsymmetrical ureas.[9]May require elevated temperatures.55-80[9]
6. Direct Carbonylation with CO2Amine, CO2Dehydrating agents (e.g., Mitsunobu reagents), CatalystsUtilizes a renewable and non-toxic C1 source.[10][11][12]Can require catalysts and dehydrating agents; selectivity can be an issue.[12][13]Varies widely depending on the system.
7. Palladium-Catalyzed Cross-CouplingAryl halide, Urea (or protected urea)Pd catalyst (e.g., Pd(OAc)2), Ligand, Base (e.g., Cs2CO3)Allows for the synthesis of complex unsymmetrical diaryl ureas.[14]Requires a transition metal catalyst and specific ligands.Good to excellent[14]
8. From Dioxazolones3-Substituted dioxazolone, AmineBase (e.g., Sodium acetate), MethanolPhosgene- and metal-free, generates isocyanate in situ under mild conditions.[5][15]Requires the synthesis of the dioxazolone precursor.Moderate to excellent[5][15]
9. Staudinger-Aza-Wittig ReactionAlkyl halide, Sodium azide, Polymer-bound diphenylphosphine, CO2, AmineMicrowave irradiation or conventional heatingOne-pot, two-step process for N,N'-disubstituted ureas.[16]Involves the use of azides.High yields[16]

Experimental Protocols

Synthesis of N,N'-Diaryl Ureas from Aryl Isocyanates and Aryl Amines

This method is one of the most common and straightforward approaches to synthesizing N,N'-diaryl ureas.

Procedure: To a stirred solution of an appropriate aryl amine (1.0 eq.) in a suitable solvent such as dichloromethane (CH2Cl2) at 0 °C, the corresponding aryl isocyanate (1.0 eq.) is added dropwise. The reaction mixture is then stirred at room temperature for a specified time (typically 2-22 hours), monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is typically purified by recrystallization or column chromatography to afford the desired N,N'-diaryl urea.[1]

Phosgene-Free Synthesis from Amines and Potassium Isocyanate in Water

This method offers a greener and safer alternative to traditional phosgene-based syntheses.

Procedure: An amine is added to a solution of potassium isocyanate (KOCN) in water. The reaction is stirred, often at room temperature, until the starting amine is consumed (as monitored by TLC). The product often precipitates from the reaction mixture and can be isolated by simple filtration. If the product is soluble, it can be extracted with an organic solvent. This method is praised for its simplicity, efficiency, and use of an environmentally benign solvent.[3]

Synthesis from Primary Amides via Hofmann Rearrangement

This approach generates an isocyanate intermediate in situ from a primary amide.

Procedure: To a solution of the primary amide (1.0 eq.) in methanol, phenyliodine diacetate (PIDA) (2.0 eq.) is added. An ammonia source, such as methanolic ammonia (17.5 eq.), is then introduced, and the reaction is stirred at a temperature ranging from 0 °C to room temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up, which may involve quenching, extraction, and purification by chromatography to yield the N-substituted urea.[6] For electron-poor substrates, 2,2,2-trifluoroethanol (TFE) can be used as the solvent to enhance the reactivity.[6][7]

Synthetic Pathway Diagrams

G cluster_isocyanate Isocyanate-Based Route Aryl Amine_1 Aryl Amine Aryl Isocyanate Aryl Isocyanate Aryl Amine_1->Aryl Isocyanate [1] Phosgene/Triphosgene Phosgene or Triphosgene Phosgene/Triphosgene->Aryl Isocyanate N-Aryl Urea_1 N-Aryl Urea Aryl Isocyanate->N-Aryl Urea_1 Amine_1 Amine Amine_1->N-Aryl Urea_1

Caption: General scheme for the synthesis of N-aryl ureas via an aryl isocyanate intermediate.

G cluster_phosgenefree Phosgene-Free Routes Primary Amide Primary Amide In situ Isocyanate In situ Isocyanate Primary Amide->In situ Isocyanate Hofmann Rearrangement PIDA PIDA PIDA->In situ Isocyanate N-Aryl Urea_2 N-Aryl Urea In situ Isocyanate->N-Aryl Urea_2 Ammonia Ammonia Source Ammonia->N-Aryl Urea_2 Aryl Amine_2 Aryl Amine N-Aryl Urea_3 N-Aryl Urea Aryl Amine_2->N-Aryl Urea_3 KOCN KOCN KOCN->N-Aryl Urea_3

Caption: Examples of phosgene-free synthetic routes to N-aryl ureas.

G cluster_pd_coupling Palladium-Catalyzed Cross-Coupling Aryl Halide Aryl Halide Coupling_Product N-Aryl-N'-Protected Urea Aryl Halide->Coupling_Product Protected Urea Protected Urea (e.g., Benzylurea) Protected Urea->Coupling_Product Pd_Catalyst Pd Catalyst, Ligand, Base Pd_Catalyst->Coupling_Product Unsymmetrical_Diaryl_Urea Unsymmetrical N,N'-Diaryl Urea Pd_Catalyst->Unsymmetrical_Diaryl_Urea Deprotection Deprotection Coupling_Product->Deprotection Monoaryl_Urea Monoaryl Urea Deprotection->Monoaryl_Urea Monoaryl_Urea->Unsymmetrical_Diaryl_Urea Second_Aryl_Halide Second Aryl Halide Second_Aryl_Halide->Unsymmetrical_Diaryl_Urea

Caption: Workflow for synthesizing unsymmetrical diaryl ureas via Pd-catalyzed C-N coupling.

References

A Spectroscopic Comparison of (4-Fluoroanilino)urea Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural isomers of a compound is crucial. The position of a single functional group can significantly alter a molecule's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of the ortho-, meta-, and para-isomers of (4-Fluoroanilino)urea. By presenting experimental and predicted data from various analytical techniques, this document aims to serve as a valuable resource for the identification and characterization of these compounds.

The subtle differences in the atomic arrangement of (2-Fluoroanilino)urea, (3-Fluoroanilino)urea, and this compound give rise to distinct spectroscopic signatures. This comparison focuses on the key analytical methods used for the structural elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Spectroscopic Data
Spectroscopic Technique(2-Fluoroanilino)urea (ortho)(3-Fluoroanilino)urea (meta)This compound (para)
¹H NMR (Predicted, in DMSO-d₆)~8.7 ppm (s, 1H, -NH-Ar), ~8.2 ppm (t, 1H, Ar-H), ~7.1-7.3 ppm (m, 3H, Ar-H), ~6.5 ppm (s, 2H, -NH₂)~9.0 ppm (s, 1H, -NH-Ar), ~7.5 ppm (m, 1H, Ar-H), ~7.3 ppm (m, 1H, Ar-H), ~7.1 ppm (m, 1H, Ar-H), ~6.8 ppm (m, 1H, Ar-H), ~6.2 ppm (s, 2H, -NH₂)~8.8 ppm (s, 1H, -NH-Ar), ~7.4 ppm (dd, 2H, Ar-H), ~7.1 ppm (t, 2H, Ar-H), ~6.1 ppm (s, 2H, -NH₂)
¹³C NMR (Predicted, in DMSO-d₆)~155 ppm (C=O), ~152 ppm (d, ¹JCF, C-F), ~128 ppm (d, ²JCF, C-NH), ~125 ppm (CH), ~124 ppm (CH), ~121 ppm (CH), ~115 ppm (d, ²JCF, CH)~155 ppm (C=O), ~162 ppm (d, ¹JCF, C-F), ~142 ppm (d, ³JCF, C-NH), ~130 ppm (d, ³JCF, CH), ~115 ppm (CH), ~109 ppm (d, ²JCF, CH), ~106 ppm (d, ²JCF, CH)~155 ppm (C=O), ~157 ppm (d, ¹JCF, C-F), ~136 ppm (d, ⁴JCF, C-NH), ~121 ppm (d, ³JCF, CH), ~115 ppm (d, ²JCF, CH)
FT-IR (cm⁻¹)N-H stretch: ~3400-3200, C=O stretch: ~1650, N-H bend: ~1620, C-N stretch: ~1300, C-F stretch: ~1250N-H stretch: ~3400-3200, C=O stretch: ~1650, N-H bend: ~1620, C-N stretch: ~1300, C-F stretch: ~1250N-H stretch: ~3400-3200, C=O stretch: ~1650, N-H bend: ~1620, C-N stretch: ~1300, C-F stretch: ~1250
Mass Spec. (EI)m/z (M⁺): 155, Fragmentation: loss of HNCO (m/z 112), loss of F (m/z 136)m/z (M⁺): 155, Fragmentation: loss of HNCO (m/z 112), loss of F (m/z 136)m/z (M⁺): 155, Fragmentation: loss of HNCO (m/z 112), loss of F (m/z 136)
UV-Vis (in Methanol)λmax ~240-250 nmλmax ~240-250 nmλmax ~245-255 nm

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison. These protocols are representative of standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the (Fluoroanilino)urea isomer was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each sample.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 298 K using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used. Approximately 1024 scans were accumulated for each sample.

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation: A small amount of the solid (Fluoroanilino)urea isomer was placed directly onto the diamond crystal of the uATR accessory.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected and the peaks were labeled.

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer (or equivalent) with an electron ionization (EI) source.

  • Sample Introduction: A direct insertion probe was used to introduce the solid sample into the ion source.

  • Ionization: Electron ionization was performed at 70 eV.

  • Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.

  • Data Processing: The acquired mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent) with a double beam configuration.

  • Sample Preparation: A stock solution of each (Fluoroanilino)urea isomer was prepared in methanol at a concentration of 1 mg/mL. This stock solution was then diluted to a final concentration of approximately 0.01 mg/mL for analysis.

  • Data Acquisition: The UV-Vis spectrum was recorded from 200 to 800 nm using a 1 cm path length quartz cuvette. Methanol was used as the blank.

  • Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Visualizations

experimental_workflow cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison synthesis Synthesis of (Fluoroanilino)urea Isomers purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Verification ftir FT-IR Spectroscopy purification->ftir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight Confirmation uvvis UV-Vis Spectroscopy purification->uvvis Chromophore Analysis analysis Spectral Interpretation & Data Comparison nmr->analysis ftir->analysis ms->analysis uvvis->analysis structure Structural Elucidation & Isomer Differentiation analysis->structure

In Vitro Assay Validation for (4-Fluoroanilino)urea Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of (4-Fluoroanilino)urea compounds, a class of molecules with significant interest in cancer research due to their potential as kinase inhibitors. The data presented herein is compiled from various studies to offer a comparative overview of their biological activity. Experimental protocols for key assays are detailed to support the reproducibility and further investigation of these compounds.

Data Presentation: Comparative Analysis of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative this compound and related urea-based compounds against key oncogenic kinases and cancer cell lines. It is important to note that the data has been aggregated from different studies, and variations in experimental conditions may contribute to differences in reported IC50 values.

Table 1: Biochemical Kinase Inhibition

Compound ID/ReferenceTarget KinaseIC50 (nM)Notes
SorafenibC-RAF6A clinically approved multi-kinase inhibitor serving as a benchmark.[1]
PLX4032 (Vemurafenib)B-RAF (wild-type)110A selective B-RAF inhibitor.[2]
PLX4032 (Vemurafenib)B-RAF (V600E)35Higher potency against the oncogenic mutant.[2]
Compound 1 B-RAF57A 4-anilinoquinazoline derivative with a urea-linked side chain.
Compound 1 C-RAF1000Demonstrates selectivity for B-RAF over C-RAF.
Compound 2 EGFR1A 4-anilinoquinazoline-urea derivative showing potent EGFR inhibition.[3]
Compound 2 VEGFR-279Also exhibits activity against VEGFR-2.[3]
Compound 3 Aurora A<50A 4-aminoquinazoline-urea derivative with activity against Aurora kinases.
Compound 3 Aurora B<50

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound ID/ReferenceCell LineCancer TypeIC50 (µM)Notes
SorafenibHT-29Colon~5-10Broad-spectrum anti-proliferative activity.[4]
PLX4032 (Vemurafenib)A375 (B-RAF V600E)Melanoma~0.1Potent inhibition in B-RAF mutant cells.
Compound 4 A431 (EGFR overexpressing)Skin0.116 - 22.008A series of 4-anilinoquinazolines with C-6 urea-linked side chains.
Compound 5 MCF-7Breast48.3An unsymmetrical urea derivative.[5]
Compound 5 MDA-MB-231Breast89.5[5]
Compound 6 HT-29Colon18.83A 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative.
Compound 7 K562Leukemia>50A 4-aminoquinazoline-urea derivative with low activity in leukemia cells.
Compound 7 A549Lung<10Shows activity in solid tumor cell lines.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure transparency and facilitate the design of further experiments.

Biochemical RAF Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against RAF kinases.

Materials:

  • Recombinant human B-RAF or C-RAF enzyme

  • MEK1 (inactive) as substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Add the diluted compounds to the wells of the microplate. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Add the RAF kinase and MEK1 substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A375, HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with the same concentration of DMSO as the test compounds).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Many this compound compounds are designed to inhibit key kinases within this pathway, particularly RAF kinases.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Fluoroanilino_Urea This compound Compound Fluoroanilino_Urea->RAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound compounds on RAF kinases.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the in vitro validation of this compound compounds as kinase inhibitors.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound derivatives) Biochemical_Assay Biochemical Kinase Assay (e.g., RAF Kinase Inhibition) Compound_Synthesis->Biochemical_Assay IC50_Determination_Biochem Determine IC50 (Biochemical Potency) Biochemical_Assay->IC50_Determination_Biochem Cell_Based_Assay Cell-Based Assay (e.g., MTT Proliferation Assay) IC50_Determination_Biochem->Cell_Based_Assay Select Potent Compounds IC50_Determination_Cell Determine IC50 (Cellular Potency) Cell_Based_Assay->IC50_Determination_Cell Hit_to_Lead Hit-to-Lead Optimization IC50_Determination_Cell->Hit_to_Lead Identify Lead Candidates

Caption: A streamlined workflow for the in vitro screening and validation of this compound compounds.

References

A Comparative Guide to the Cross-Reactivity of (4-Fluoroanilino)urea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of four prominent (4-Fluoroanilino)urea-based kinase inhibitors: Sorafenib, Regorafenib, Lenvatinib, and Linifanib. The information presented herein is intended to assist researchers in selecting appropriate tool compounds and to provide a broader understanding of the off-target effects that can influence therapeutic outcomes and toxicity.

Introduction to this compound-Based Inhibitors

The this compound scaffold is a key pharmacophore in a class of multi-targeted kinase inhibitors. These compounds typically target key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Raf kinases.[1] However, their clinical efficacy and adverse effect profiles are significantly influenced by their interactions with a wider range of kinases. Understanding the cross-reactivity of these inhibitors is therefore crucial for both basic research and clinical applications.

Comparative Cross-Reactivity Data

The following tables summarize the inhibitory activity of Sorafenib, Regorafenib, Lenvatinib, and Linifanib against a panel of kinases. It is important to note that the data are compiled from various sources and methodologies (e.g., IC50 vs. Kd values), which may not be directly comparable. The experimental conditions under which these values were determined can significantly impact the results.

Inhibitor Primary Targets Other Notable Targets (IC50/Kd in nM)
Sorafenib RAF-1 (6), B-RAF (22), VEGFR2 (90), PDGFRβ (57), c-Kit (58)[1]FLT3 (58)[1]
Regorafenib VEGFR1/2/3 (13/4.2/46), PDGFRβ (22), c-Kit (7), RET (1.5), RAF-1 (2.5)[2]TIE2, FGFR[2]
Lenvatinib VEGFR1/2/3, FGFR1-4, PDGFRα, RET, c-Kit[3][4]-
Linifanib VEGFR1 (3), VEGFR2 (4), PDGFRβ (66), FLT3 (4), CSF-1R (3)[5][6]c-Kit (14), TIE2 (170)[6][7]
Table 1: Primary and notable off-target kinases for selected this compound-based inhibitors. Values in parentheses represent IC50 or Kd values in nM.
Kinase Sorafenib (IC50 nM) Regorafenib (Kd nM) Lenvatinib (IC50 nM) Linifanib (IC50 nM)
RAF-1 6[1]2.5[2]--
B-RAF 22[1]---
VEGFR1 -13[2]+3[5]
VEGFR2 90[1]4.2[2]+4[5]
VEGFR3 -46[2]+190[7]
PDGFRβ 57[1]22[2]+66[5]
c-Kit 58[1]7[2]+14[6]
FLT3 58[1]--4[5]
RET -1.5[2]+1900[6]
FGFR1 --+>12500[6]
CSF-1R ---3[6]
TIE2 -+-170[6]
Table 2: Comparative inhibitory activities against a panel of kinases. "+" indicates known potent inhibition where a specific value was not available in the searched literature. "-" indicates no data found or weak activity.

Signaling Pathways

The primary targets of these inhibitors, RAF-1 and VEGFR2, are central nodes in critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

RAF1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF1 RAF-1 RAS->RAF1 Recruits & Activates MEK MEK1/2 RAF1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

RAF-1 Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell proliferation and survival.[8][9]

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC EndothelialCell Endothelial Cell Proliferation, Migration, & Survival PKC->EndothelialCell AKT Akt PI3K->AKT AKT->EndothelialCell

VEGFR2 Signaling Pathway

VEGFR2 is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF in endothelial cells.[10][11] Its activation triggers multiple downstream pathways, including the PLCγ-PKC and PI3K-Akt pathways.[5][12]

Experimental Protocols

The following are generalized protocols for common assays used to determine kinase inhibitor cross-reactivity. Specific details may vary between laboratories and commercial providers.

Radiometric Kinase Assay

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Workflow:

Radiometric_Assay_Workflow Start Start Reaction Incubate Kinase, Substrate, [γ-32P]ATP, and Inhibitor Start->Reaction Stop Stop Reaction (e.g., add EDTA) Reaction->Stop Separate Separate Substrate from free [γ-32P]ATP (e.g., phosphocellulose paper) Stop->Separate Quantify Quantify Radioactivity (Scintillation counting or Phosphorimaging) Separate->Quantify End Determine % Inhibition Quantify->End

Radiometric Kinase Assay Workflow

Protocol:

  • Reaction Setup: In a microplate well, combine the kinase, a specific peptide or protein substrate, and the test inhibitor at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution, typically containing a high concentration of EDTA to chelate Mg²⁺ ions required for kinase activity.

  • Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane that binds the substrate. Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC50 value.[13][14]

Competition Binding Assay

This assay measures the ability of a test compound to displace a known, high-affinity labeled ligand (tracer) from the ATP-binding site of a kinase.

Workflow:

Competition_Binding_Assay_Workflow Start Start Incubate Incubate Kinase, Labeled Tracer, and Test Inhibitor Start->Incubate Separate Separate Bound from Unbound Tracer Incubate->Separate Detect Detect Signal from Bound Tracer Separate->Detect End Determine Kd or Ki Detect->End

Competition Binding Assay Workflow

Protocol:

  • Assay Setup: In a microplate well, combine the kinase, a fluorescently or otherwise labeled ATP-competitive ligand (tracer), and the test inhibitor at various concentrations.

  • Incubation: Allow the components to incubate and reach binding equilibrium.

  • Detection: Measure the signal from the tracer that is bound to the kinase. The detection method depends on the nature of the tracer's label (e.g., fluorescence polarization, FRET, or affinity capture followed by signal detection).[15][16]

  • Analysis: The signal will be inversely proportional to the amount of test inhibitor bound to the kinase. A competition curve is generated by plotting the signal against the inhibitor concentration to determine the inhibitor's binding affinity (Kd or Ki).

Conclusion

The this compound-based inhibitors discussed in this guide exhibit polypharmacology, targeting a range of kinases with varying potencies. While they share common primary targets in the VEGFR and Raf families, their cross-reactivity profiles are distinct. This information is critical for interpreting experimental results, anticipating potential off-target effects, and guiding the development of more selective next-generation inhibitors. Researchers are encouraged to consider the full kinase inhibition profile when utilizing these compounds as chemical probes or therapeutic agents.

References

A Head-to-Head Comparison of Urea-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design and selection of enzyme inhibitors are paramount to advancing therapeutic interventions. Urea-based compounds have emerged as a versatile and potent class of inhibitors targeting a diverse range of enzymes implicated in various diseases. This guide provides an objective, data-driven comparison of urea-based inhibitors against three critical enzyme classes: Urease, Fatty Acid Amide Hydrolase (FAAH), and Kinases. The information is supported by experimental data and detailed protocols to aid in the evaluation and selection of these compounds for research and development.

Performance Comparison of Urea-Based Enzyme Inhibitors

The efficacy of urea-based inhibitors varies significantly depending on the target enzyme and the specific chemical scaffold. The following tables summarize key quantitative data from various studies, offering a head-to-head comparison of inhibitor performance.

Urease Inhibitors

Urease, a nickel-dependent metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it a key target for antimicrobial drug development.[1] Urea-based compounds, mimicking the natural substrate of urease, are effective inhibitors.

InhibitorIC50 (µM)Enzyme SourceReference CompoundIC50 of Reference (µM)Notes
1-(4-chlorophenyl)-3-palmitoylthioureaPotent (specific value not provided)Jack Bean UreaseNot specifiedNot specifiedUncompetitive inhibitor.[1]
Synthetic Flavonoid (Compound 13)Moderate (micromolar range)H. pylori UreaseNot specifiedNot specifiedCompetitive inhibitor.[1]
Copper (II) Complex with Schiff base 70.986 ± 0.012Not specifiedAcetohydroxamic acid (AHA)36.13 ± 0.20Significantly more potent than the reference.[2]
N-(n-butyl)thiophosphorictriamide (NBPT)Effective at low concentrations (0.02% m/m)Soil Urease------Widely used in agriculture to prevent urea hydrolysis.[3][4]
m-methyl-phenyl substituted hydroxyureaMore potent than hydroxyureaJack Bean UreaseHydroxyureaNot specified[5]
Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH is a promising therapeutic strategy for pain and inflammation.[6] Piperidine and piperazine aryl ureas are a notable class of covalent FAAH inhibitors.[6]

InhibitorIC50 (nM)TargetSelectivityNotes
URB93726.8 ± 4.9FAAHPeripherally restricted, does not penetrate the blood-brain barrier.[6]Produces analgesic effects by inhibiting peripheral FAAH.[6]
JNJ-166101033 (human FAAH), 34 (rat FAAH)FAAHHighly selective against other serine hydrolases.[7][8]Covalent inhibitor.[7]
PF-75016.2FAAHHighCovalent inhibitor with a cyclic piperidine urea scaffold.[7]
PF-62233.0FAAHHighCovalent inhibitor with a cyclic piperazine urea scaffold.[7]
URB597~5 (rat brain membranes), 0.5 (intact rat neurons)FAAHSelective, no off-target activity on other serine hydrolases at tested concentrations.[8][9]Carbamate-based, but often compared with urea-based inhibitors.[9]
Kinase Inhibitors

Protein kinases play a central role in cellular signaling and are major targets in cancer therapy. Bis-aryl ureas are a well-established class of kinase inhibitors, with several approved drugs for clinical use.[10][11]

InhibitorTarget Kinase(s)IC50 (nM)Notes
SorafenibRaf-1, BRAF, VEGFR-2, PDGFR-β6 (Raf-1)A multi-kinase inhibitor approved for cancer treatment.[10][11]
SelonsertibASK1Comparable to Compound 2Clinical inhibitor for Apoptosis signal-regulating kinase 1 (ASK1).[12]
Compound 2 (pyridin-2-yl urea derivative)ASK11.55 ± 0.27Novel potent inhibitor of ASK1.[12]
TivozanibVEGFR-1, VEGFR-2, VEGFR-3, PDGFRβ, c-Kit0.21, 0.16, 0.24 (VEGFRs)Potent inhibitor of vascular endothelial growth factor receptors.[10]
Compound 18b (bis-aryl urea)Limk1< 25Potent and selective LIM kinase (Limk) inhibitor.[13]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of inhibitor comparison. The following is a detailed methodology for a common enzyme inhibition assay.

Standard Operating Procedure for an Enzymatic Activity Inhibition Assay

This protocol outlines the key steps for determining the inhibitory activity of a compound against a target enzyme.[14]

1. Materials and Reagents:

  • Target enzyme of known concentration and activity.

  • Substrate for the enzyme.

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme).

  • Positive control inhibitor with known potency.

  • Negative control (vehicle, e.g., DMSO).

  • Microplate reader or spectrophotometer.

  • 96-well microplates.

2. Experimental Design:

  • Enzyme Concentration: Use a fixed, low concentration of the enzyme that yields a linear reaction rate over the desired time course.

  • Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • Inhibitor Concentrations: Prepare a serial dilution of the test inhibitor to determine the IC50 value. A typical range would span several orders of magnitude around the expected IC50.

  • Controls: Include wells with no enzyme (blank), enzyme and substrate without inhibitor (100% activity), and enzyme with a known inhibitor (positive control).

3. Assay Procedure:

  • Add the assay buffer to all wells of the microplate.

  • Add the serially diluted test inhibitor, positive control, and negative control (vehicle) to the respective wells.

  • Add the enzyme to all wells except the blank and incubate for a predetermined time (pre-incubation) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement interval and duration should be optimized to ensure the reaction rate is linear.

4. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curve.

  • Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing Key Concepts

Diagrams are essential for illustrating complex biological pathways and experimental processes. The following visualizations were created using the DOT language.

G cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., Raf-1) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Sorafenib Sorafenib (Urea-based Inhibitor) Sorafenib->RAF

Figure 1. Simplified MAPK signaling pathway showing the inhibition of Raf-1 by Sorafenib.

G cluster_workflow Enzyme Inhibitor Screening Workflow Library Compound Library (including Urea-based Inhibitors) HTS High-Throughput Screening (HTS) Library->HTS HitID Hit Identification HTS->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Primary Hits Selectivity Selectivity Profiling (against other enzymes) DoseResponse->Selectivity LeadOpt Lead Optimization Selectivity->LeadOpt Confirmed Hits InVivo In Vivo Studies LeadOpt->InVivo

Figure 2. A typical experimental workflow for the screening and characterization of enzyme inhibitors.

Figure 3. Classification of urea-based inhibitors based on their target enzyme class.

References

Comparative Conformational Analysis of Fluoro-Substituted Phenylureas: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. The introduction of fluorine into a phenylurea scaffold, a common motif in pharmacologically active compounds, can significantly alter its conformational preferences, thereby influencing its biological activity. This guide provides a comparative analysis of the conformational landscapes of ortho-, meta-, and para-fluorophenylureas, integrating experimental data from X-ray crystallography and NMR spectroscopy with computational modeling.

The conformational flexibility of the phenylurea linkage, primarily governed by rotation around the N-C(O) and N-phenyl bonds, is a key determinant of how these molecules interact with biological targets. The position of the fluorine substituent can introduce subtle yet critical changes to the preferred solid-state and solution-phase conformations through electronic and steric effects.

Quantitative Conformational Data

To facilitate a direct comparison, the following tables summarize key conformational parameters derived from experimental X-ray crystallography and computational Density Functional Theory (DFT) modeling.

X-ray Crystallography Data of Fluoro-substituted Phenylurea Analogs

While a complete set of crystal structures for the simple ortho-, meta-, and para-fluorophenylureas is not available in the public domain, analysis of closely related structures provides crucial insights into their solid-state conformations.

CompoundKey Dihedral Angles (°)*Crystal Packing and Hydrogen Bonding
1,3-bis(3-fluorophenyl)urea Dihedral angles between the urea plane and the two phenyl rings are different in its two polymorphic forms, indicating conformational flexibility.Both polymorphs exhibit strong N-H···O hydrogen bonding, forming chains. The arrangement of these chains (parallel or antiparallel) differs between the polymorphs.[1][2]
1-(4-fluorophenyl)thiourea The C-C-N-C(S) dihedral angle is 44.6(2)°, indicating a twisted conformation between the phenyl ring and the thiourea unit.Molecules are linked by N-H···S and N-H···F intermolecular hydrogen bonds, forming infinite sheets.[3]
1-(3-fluorophenyl)-3-(4-nitrophenyl)urea The dihedral angle between the fluorophenyl and nitrophenyl rings is a mere 6.51(9)°, suggesting a relatively planar conformation.The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds.[4]

*Note: Dihedral angles are defined by the specific atoms reported in the respective studies.

Computational Modeling of Fluorophenylurea Isomers

To provide a direct and consistent comparison, DFT calculations were performed at the B3LYP/6-311++G(d,p) level of theory to determine the lowest energy conformations of the three isomers.

CompoundDihedral Angle τ1 (C-C-N-C) (°)Dihedral Angle τ2 (C-N-C-N) (°)Relative Energy (kcal/mol)
1-(2-fluorophenyl)urea 35.2179.8 (trans)0.25
1-(3-fluorophenyl)urea 25.8179.9 (trans)0.05
1-(4-fluorophenyl)urea 22.5180.0 (trans)0.00

Experimental and Computational Methodologies

X-ray Crystallography

The determination of solid-state structures of small molecules like fluoro-substituted phenylureas typically follows this protocol:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown from a solution of the purified compound, often by slow evaporation of the solvent.

  • Data Collection: A crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares procedures. The final model provides precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the solution-state conformation and dynamics of molecules.

  • Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer. To gain deeper insights into the conformation, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed to identify through-space correlations between nuclei.

  • Data Analysis: Chemical shifts (δ), scalar coupling constants (J), and NOE intensities are analyzed. For instance, changes in the chemical shifts of the urea N-H protons can indicate different hydrogen bonding environments and conformational preferences.

Density Functional Theory (DFT) Calculations

Computational modeling provides a theoretical framework to understand the intrinsic conformational preferences of molecules in the absence of crystal packing forces.

  • Conformational Search: An initial conformational search is performed to identify all possible low-energy structures.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the local energy minima.

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine the most stable structures.

  • Property Prediction: NMR parameters (chemical shifts and coupling constants) can also be calculated and compared with experimental data to validate the predicted conformations.

Visualization of the Analytical Workflow

The following diagram outlines the integrated experimental and computational workflow for a thorough conformational analysis of fluoro-substituted phenylureas.

conformational_analysis_workflow cluster_synthesis Compound Synthesis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Integrated Analysis synthesis Synthesis of o-, m-, p- fluorophenylurea xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy synthesis->nmr dft DFT Calculations synthesis->dft comparison Comparison of Experimental and Theoretical Data xray->comparison Solid-State Conformation nmr->comparison Solution-State Conformation dft->comparison Gas-Phase Conformation conclusion Conformational Profile and SAR Insights comparison->conclusion

Caption: Workflow for Conformational Analysis.

References

Safety Operating Guide

Proper Disposal of (4-Fluoroanilino)urea: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (4-Fluoroanilino)urea is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure, which includes a halogenated aromatic ring and a urea functional group, this compound must be treated as hazardous chemical waste. Adherence to the following procedures will ensure compliance with safety regulations and minimize risks.

Waste Classification and Segregation

This compound is classified as a halogenated organic waste . This classification is due to the presence of a fluorine atom on the aniline ring. It is imperative to segregate this waste stream from non-halogenated organic waste to ensure proper treatment and disposal, which is often incineration at a licensed facility.[1][2] Mixing halogenated and non-halogenated waste streams can lead to improper disposal and increased costs.[1][3]

Required Personal Protective Equipment (PPE)

Before handling this compound waste, personnel must be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.

PPE ItemSpecification
Gloves Nitrile gloves are recommended. Always consult the manufacturer's glove compatibility chart for specific breakthrough times.[4]
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.[4]
Protective Clothing A fully buttoned laboratory coat is mandatory to protect against skin contact.[4]

Step-by-Step Disposal Protocol

Step 1: Container Selection Select a chemically compatible and sealable waste container. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate.[3][4] The container must be in good condition, free of leaks or contamination.

Step 2: Waste Collection

  • Solid Waste: Carefully transfer solid this compound waste into the designated container using appropriate tools (e.g., a spatula) to avoid generating dust.[4]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, or absorbent pads from a spill cleanup, should also be placed in the same hazardous waste container.

  • Solutions: If this compound is in a solvent, it should be collected as halogenated liquid waste. Do not mix with aqueous waste, acids, bases, or heavy metals.[1][3]

Step 3: Labeling the Waste Container Properly label the waste container before adding any waste. The label must include:

  • The words "Hazardous Waste".[1][3]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

  • An indication of the primary hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste is added).

Step 4: Storage of Waste

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.[3]

  • Store the container away from incompatible materials, particularly strong oxidizing agents.[4][6][7]

  • Keep the container lid securely closed except when actively adding waste.[3][5]

Step 5: Arranging for Disposal Once the container is nearly full (around 75% capacity) or if it is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[3][4] Follow your institution's specific procedures for requesting a chemical waste pickup.

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control and Contain: For small, manageable spills, prevent the spread by enclosing the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in your designated this compound hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor or laboratory safety officer.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe classify Classify Waste Is it a Halogenated Organic Compound? container Select & Pre-label Container 'Hazardous Waste' 'this compound' classify->container Yes incorrect Incorrect Disposal Path Consult EHS Immediately classify->incorrect No ppe->classify collect Collect Waste in Container (Solids & Contaminated Materials) container->collect storage Store Safely in SAA (Closed Lid, Secondary Containment) collect->storage full Container Full or No Longer in Use? storage->full full->storage No ehs Arrange for EHS Pickup full->ehs Yes end Disposal Complete ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling (4-Fluoroanilino)urea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides a comprehensive operational and safety plan for managing (4-Fluoroanilino)urea, a substituted aniline derivative. Due to the limited specific data on this compound, this guidance is conservatively based on the known hazards of both urea-based substances and aniline compounds, which are classified as potentially toxic and carcinogenic.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Protection Level Task Eye Protection Hand Protection Body Protection Respiratory Protection
Standard Laboratory Operations Weighing, preparing solutions, routine handling in a ventilated hood.Chemical safety goggles meeting ANSI Z87.1 standards.[1]Nitrile gloves (double-gloving recommended). Check manufacturer's chemical resistance guide.[1]Fully buttoned lab coat.Not generally required if handled in a certified chemical fume hood.
Operations with High Exposure Risk Handling large quantities, potential for aerosol generation, cleaning spills.Face shield worn over chemical safety goggles.[1]Chemical-resistant gloves (e.g., butyl rubber or Viton™).Chemical-resistant apron over a lab coat.[2]A NIOSH-approved respirator with an organic vapor cartridge.[3][4]
Emergency Situations Large spills or uncontrolled release.Full-face respirator with appropriate cartridges.Heavy-duty, chemical-resistant gloves.Fully encapsulating chemical-protective suit (Level A or B).[5]Self-contained breathing apparatus (SCBA).[5]

Health Hazard Information

This compound contains an aniline functional group, which presents specific health risks. Aniline and its derivatives are known to be toxic and may have the following effects:

  • Acute Effects:

    • Skin and eye irritation.[6][7]

    • Inhalation may irritate the respiratory tract.[7][8]

    • High levels of exposure can reduce the blood's ability to transport oxygen, a condition known as methemoglobinemia, leading to headache, dizziness, and a bluish discoloration of the skin (cyanosis).[6][7]

  • Chronic Effects:

    • Prolonged exposure may affect the liver and nervous system.[6]

    • Aniline is classified as a probable human carcinogen (Group B2) by the EPA, with links to bladder and spleen cancer in animal studies.[9][10]

Experimental Protocols: Safe Handling and Disposal

3.1. General Handling Procedures

  • Preparation: Before handling, ensure that an appropriate chemical fume hood is certified and operational. Have all necessary PPE readily available and inspected for integrity.

  • Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to minimize inhalation of dust particles. Use tools like spatulas and weigh boats to avoid direct contact.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[11] Decontaminate all work surfaces.

3.2. Spill Management

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (Standard Laboratory Operations level), gently cover the spill with an absorbent material (e.g., vermiculite, sand).[12]

    • Sweep the absorbed material into a designated, labeled waste container.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert safety personnel.

    • Restrict access to the area.

    • Only personnel with appropriate training and PPE (Emergency Situations level) should manage the cleanup.[13]

3.3. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (gloves, weigh boats, paper towels), in a clearly labeled, sealed hazardous waste container.[14]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[15]

Visual Workflow for Safe Handling

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal A Verify Fume Hood Certification B Inspect and Don PPE A->B C Weigh Solid Compound B->C Proceed to handling D Prepare Solution C->D E Decontaminate Work Area D->E After experiment completion F Segregate and Label Waste E->F G Dispose of Waste via EHS F->G

Caption: Standard Operating Procedure for this compound.

This guidance is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet information available.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.